Dihydroeponemycin
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBVFIQSSOIDB-TWOQFEAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435518 | |
| Record name | Dihydroeponemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126463-64-7, 2499-33-4 | |
| Record name | Dihydroeponemycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dihydroeponemycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydroeponemycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dihydroeponemycin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin, an analog of the natural product eponemycin, has emerged as a potent and selective inhibitor of the 20S proteasome, a critical cellular machinery for protein degradation. This technical guide provides an in-depth overview of the discovery, microbial origin, and the intricate mechanism of action of this compound. It details the experimental protocols for assessing its biological activity and presents key quantitative data on its efficacy. Furthermore, this guide illustrates the molecular interactions and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in oncology and drug discovery.
Discovery and Origin
This compound is a derivative of eponemycin, a natural product first isolated from the fermentation broth of Streptomyces hygroscopicus. While eponemycin itself showed significant antitumor and antiangiogenic properties, its analog, this compound, was synthesized to explore the structure-activity relationship and was found to possess comparable biological activity[1].
The producing organism of a cocktail of epoxyketone peptides, including this compound, was identified as Streptomyces sp. BRA-346, an actinobacterium isolated from the Brazilian endemic tunicate Euherdmania sp.[2][3]. This discovery highlighted the rich biodiversity of marine organisms as a source of novel therapeutic agents. The biosynthesis of this compound involves a sophisticated enzymatic pathway, with a key step being the formation of the α,β-epoxyketone warhead, which is crucial for its inhibitory activity[4].
Mechanism of Action: Irreversible Proteasome Inhibition
The primary molecular target of this compound is the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for the degradation of a majority of intracellular proteins. This compound acts as a potent, competitive, and irreversible inhibitor of the proteasome[1].
Its mechanism involves the covalent modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome. The α,β-epoxyketone moiety of this compound is a dual electrophilic center. The inhibition process is initiated by the nucleophilic attack of the hydroxyl group of the N-terminal threonine on the ketone, followed by the opening of the epoxide ring by the threonine's amino group. This sequence of reactions results in the formation of a stable seven-membered 1,4-oxazepane ring, effectively and irreversibly blocking the active site of the proteasome subunit[5][6].
This compound exhibits preferential binding to the IFN-γ-inducible subunits LMP2 and LMP7 of the immunoproteasome, which are analogous to the β1 and β5 subunits of the constitutive proteasome, respectively[1][7]. This leads to a more potent inhibition of the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities of the proteasome, with a less pronounced effect on the trypsin-like activity[1].
Signaling Pathway of Proteasome Inhibition
Caption: Covalent inhibition of the 20S proteasome by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro studies. The following tables summarize the key quantitative data regarding its efficacy against glioma cell lines and its inhibitory kinetics on proteasome activity.
| Cell Line | IC50 (ng/mL) |
| HOG | 1.6 |
| T98G | 1.7 |
| Table 1: Cytotoxicity of this compound in Glioma Cell Lines[3] |
| Proteasomal Activity | Rate of Inactivation (k_association) |
| Chymotrypsin-like | >10-fold faster than Trypsin-like |
| PGPH | >10-fold faster than Trypsin-like |
| Trypsin-like | Slower rate of inhibition |
| Table 2: Differential Inhibition of Proteasome Activities by this compound[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., HOG, T98G)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Proteasome Activity Assay
This assay measures the inhibition of the chymotrypsin-like activity of the proteasome.
Materials:
-
Purified 20S proteasome or cell lysate
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the purified 20S proteasome or cell lysate.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (with a known proteasome inhibitor like MG-132).
-
Pre-incubate the plate at 37°C for a specified time to allow the inhibitor to interact with the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorometric microplate reader (e.g., Ex/Em = 350/440 nm for AMC).
-
Calculate the rate of substrate cleavage for each condition and determine the percentage of proteasome inhibition.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for a specified time. Include an untreated control.
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound stands as a compelling example of a natural product-derived compound with significant therapeutic potential. Its well-defined mechanism of action as a specific and irreversible proteasome inhibitor, coupled with its potent cytotoxic effects against cancer cells, makes it a valuable tool for both basic research and drug development. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and the design of novel proteasome inhibitors.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Covalent Inhibition of the Human 20S Proteasome with Homobelactosin C Inquired by QM/MM Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroeponemycin: A Technical Guide to a Potent Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin is a potent, irreversible inhibitor of the 20S proteasome and an analog of the natural product eponemycin.[1][2] As an α,β-epoxyketone, it belongs to a class of compounds that have garnered significant interest for their therapeutic potential, particularly in oncology.[3] Eponemycin itself is an antitumor and antiangiogenic natural product.[4] this compound shares similar biological activities with eponemycin and has been utilized in research due to its relative ease of synthesis.[1][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of this compound. It also includes detailed experimental methodologies for assays relevant to its study, aiming to serve as a valuable resource for professionals in the fields of chemical biology and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a peptide epoxyketone.[5] Its structure is characterized by a linear peptide backbone and a reactive α,β-epoxyketone warhead, which is crucial for its biological activity.[3][6]
-
IUPAC Name: N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide[7]
-
SMILES: CC(C)CCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)[C@]1(CO1)CO[7][8]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆N₂O₆ | [7][8] |
| Molecular Weight | 400.51 g/mol | [7] |
| Monoisotopic Mass | 400.25733687 Da | [7] |
| CAS Number | 126463-64-7 | [7] |
| Predicted XLogP | 1.2 | [8] |
| Appearance | Solid (Assumed) | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
Mechanism of Action: Proteasome Inhibition
This compound exerts its biological effects by selectively targeting and irreversibly inhibiting the 20S proteasome, a multi-catalytic protease complex central to cellular protein degradation.[1][9] This inhibition is a potent, competitive, and irreversible process.[1]
The core of the inhibitory mechanism lies in the covalent modification of the proteasome's catalytic subunits.[1][2] The α,β-epoxyketone structure of this compound possesses a dual electrophilic center.[6][10] This allows it to form two strong covalent bonds with the N-terminal threonine residue of the proteasome's active site.[6][10] The reaction proceeds via an initial epoxide-ring opening, which is the most favorable mechanism, ultimately leading to the formation of a stable seven-membered 1,4-oxazepane ring adduct.[6][10] This covalent modification permanently inactivates the enzyme.
Figure 1: Covalent inhibition of the proteasome by this compound.
Biological Activity and Affected Signaling Pathways
This compound demonstrates potent antitumor and antiangiogenic properties.[1] It is highly cytotoxic to various cancer cell lines, including glioma cells.[5][11]
| Cell Lines | Assay | Value |
| HOG (Glioma) | GI₅₀ | 1.6 ng/mL[11] |
| T98G (Glioma) | GI₅₀ | 1.7 ng/mL[11] |
| Proteasome | Chymotrypsin-like activity IC₅₀ | 45 ng/mL (for an enriched fraction)[11] |
The proteasome is the central executioner of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of the majority of intracellular proteins. The UPS regulates numerous critical cellular processes, including cell cycle progression, DNA repair, signal transduction, and apoptosis.[6]
By inhibiting the proteasome, this compound causes the accumulation of polyubiquitinated proteins. This disrupts cellular homeostasis, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[12] Prolonged ER stress ultimately triggers apoptosis, or programmed cell death, which is a key factor in its antitumor efficacy.[1][2][5] Furthermore, this compound preferentially binds to the IFN-γ-inducible proteasome subunits LMP2 and LMP7, suggesting a potential role in modulating immune responses.[1][9] It inhibits the three major peptidolytic activities of the proteasome—chymotrypsin-like, trypsin-like, and post-glutamyl peptide hydrolyzing (PGPH)—at different rates.[1][9]
Figure 2: The Ubiquitin-Proteasome Pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Inhibition Assay
This protocol outlines a generalized method for determining the inhibitory effect of this compound on the chymotrypsin-like activity of the proteasome using a fluorogenic substrate, based on methodologies cited in the literature.[1][3][12]
Materials:
-
Purified 20S proteasome or Jurkat cell lysate as a source of proteasome.[1][3]
-
This compound (test inhibitor).
-
MG-132 or Epoxomicin (positive control inhibitor).[3]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
DMSO for dissolving compounds.
-
96-well microplate (black, for fluorescence).
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a serial dilution in assay buffer to achieve a range of desired final concentrations for IC₅₀ determination. Do the same for the positive control.
-
Reaction Setup: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer.
-
Test inhibitor (this compound at various concentrations) or control (DMSO vehicle, positive control inhibitor).
-
Proteasome enzyme solution (e.g., purified 20S proteasome or cell lysate).
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
Initiate Reaction: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 60 minutes) at 37°C. The rate of increase in fluorescence is proportional to the proteasome activity.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 3: Experimental workflow for a proteasome inhibition assay.
Conclusion
This compound is a valuable chemical probe and a lead compound for drug development due to its potent and specific inhibition of the proteasome. Its well-characterized mechanism of action, involving the formation of a stable covalent adduct with the catalytic subunits of the proteasome, makes it a powerful tool for studying the ubiquitin-proteasome system. The downstream consequences of this inhibition—cellular apoptosis—underscore its significant antitumor potential.[1][2] The methodologies and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic applications and cellular functions of this compound and related epoxyketone inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Chemoenzymatic Synthesis of Novel Cytotoxic Epoxyketones Using the Eponemycin Biosynthetic Enzyme EpnF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C20H36N2O6 | CID 10092400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C20H36N2O6) [pubchemlite.lcsb.uni.lu]
- 9. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Covalent Modification of Proteasome Subunits by Dihydroeponemycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, a potent and selective inhibitor of the proteasome, has garnered significant interest in the fields of cancer biology and drug development. As an analog of the natural product eponemycin, this α,β-epoxyketone irreversibly modifies the catalytic subunits of the 20S proteasome, leading to the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the covalent modification of proteasome subunits by this compound, including its mechanism of action, subunit selectivity, and the downstream cellular consequences. Detailed experimental protocols and visual workflows are provided to facilitate further research and drug development efforts in this area.
Mechanism of Covalent Modification
This compound exerts its inhibitory effect through a covalent binding mechanism targeting the N-terminal threonine (Thr1) residue of the catalytic β-subunits within the 20S proteasome.[1][2] The α,β-epoxyketone warhead of this compound is key to its reactivity. The inhibition process involves a two-step mechanism. Initially, the hydroxyl group of the Thr1 residue performs a nucleophilic attack on the ketone carbon of this compound. This is followed by the intramolecular attack of the Thr1 amino group on one of the epoxide carbons, resulting in the formation of a stable seven-membered 1,4-oxazepane ring adduct.[1][2] This irreversible covalent modification effectively and permanently blocks the catalytic activity of the proteasome subunit.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified in various studies, demonstrating its potency against cancer cell lines and its selectivity for specific proteasome subunits.
| Parameter | Cell Line/Target | Value | Reference |
| GI50 | HOG (glioma) | 1.6 ng/mL | [3] |
| GI50 | T98G (glioma) | 1.7 ng/mL | [3] |
| IC50 | Chymotrypsin-like activity (BRA-346 fraction) | 45 ng/mL | [3] |
This compound exhibits a preferential inhibition of the immunoproteasome over the constitutive proteasome. It has been shown to bind preferentially to the IFN-γ-inducible subunits LMP2 (β1i) and LMP7 (β5i).[4] The rate of inhibition of the chymotrypsin-like (β5/LMP7) and peptidyl-glutamyl peptide-hydrolyzing (PGPH) (β1/LMP2) activities is more than 10-fold faster than the inhibition of the trypsin-like (β2) activity.[5]
Experimental Protocols
Proteasome Activity Assay using a Fluorogenic Substrate
This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cell lysis buffer (e.g., 25 mM HEPES, 250 mM sucrose, 20 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Proteasome activity buffer (e.g., 150 mM Tris, 30 mM KCl, 7.5 mM MgOAc, 10 mM MgCl₂, with or without 100 µM ATP)
-
Suc-LLVY-AMC substrate (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (λex= 360 nm, λem= 485 nm)
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.
-
Harvest cells by trypsinization and wash three times with ice-cold PBS.
-
Resuspend the cell pellet in proteasome lysis buffer and lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarify the cell lysate by centrifugation at 14,000 ×g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).
-
Dilute the cell lysates to a final concentration of 1 µg/µL in proteasome activity buffer.
-
In a 96-well plate, add 10 µL (10 µg) of each cell lysate sample in triplicate.
-
Add 90 µL of proteasome activity buffer to each well and incubate for 20 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 120 µM Suc-LLVY-AMC (final concentration 20 µM) to each well.
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for at least 30 minutes, with readings taken every 5 minutes.
-
The rate of increase in fluorescence corresponds to the chymotrypsin-like activity of the proteasome.
Affinity Pulldown of Biotinylated this compound-Proteasome Adducts
This protocol outlines the enrichment of proteasome subunits covalently modified by a biotinylated this compound analog.
Materials:
-
Biotinylated this compound probe
-
Cell lysis buffer (as above)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Magnetic rack or centrifuge for bead collection
Procedure:
-
Treat cells with the biotinylated this compound probe for a specified time.
-
Lyse the cells and clarify the lysate as described in the proteasome activity assay protocol.
-
Pre-clear the lysate by incubating with unconjugated beads for 30 minutes at 4°C.
-
Equilibrate the streptavidin beads by washing three times with wash buffer.
-
Add the pre-cleared lysate to the equilibrated streptavidin beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in elution buffer and incubating at 95°C for 5-10 minutes (for SDS-PAGE sample buffer) or according to the manufacturer's instructions for other elution methods.
-
Collect the eluate for downstream analysis by Western blotting or mass spectrometry.
Mass Spectrometry for Identification of Covalent Modification Site
This protocol provides a general workflow for identifying the site of covalent modification of proteasome subunits by this compound following affinity pulldown.
Procedure:
-
Elute the protein complexes from the streptavidin beads as described above.
-
Separate the proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein band of interest corresponding to the expected molecular weight of the proteasome subunit.
-
Perform in-gel digestion of the protein with a suitable protease (e.g., trypsin).
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS data against a protein database, specifying the mass of the this compound adduct as a variable modification on threonine residues.
-
The identification of a peptide with a mass shift corresponding to the this compound adduct confirms the covalent modification and pinpoints the specific threonine residue.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the protein targets of this compound and confirming the covalent modification.
This compound-Induced Apoptosis Signaling Pathway
Inhibition of the proteasome by this compound leads to the accumulation of pro-apoptotic proteins and the induction of programmed cell death. A key mechanism involves the activation of the intrinsic apoptotic pathway.
This compound-mediated proteasome inhibition disrupts cellular homeostasis, leading to apoptosis through several interconnected mechanisms:
-
Inhibition of NF-κB: The proteasome is responsible for the degradation of IκB, the inhibitor of the transcription factor NF-κB. Inhibition of the proteasome prevents IκB degradation, leading to the sequestration of NF-κB in the cytoplasm and the downregulation of its anti-apoptotic target genes.
-
Modulation of Bcl-2 Family Proteins: Treatment with proteasome inhibitors can alter the balance of pro- and anti-apoptotic Bcl-2 family proteins. This often results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[6][7][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): An elevated Bax/Bcl-2 ratio promotes MOMP, leading to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c in the cytosol triggers the assembly of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates.[3][9]
Conclusion
This compound is a powerful tool for studying proteasome function and a promising scaffold for the development of novel anticancer therapeutics. Its covalent mechanism of action and selectivity for immunoproteasome subunits offer potential advantages in terms of potency and reduced off-target effects. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate biology of proteasome inhibition by this compound and to explore its therapeutic potential. A deeper understanding of the molecular interactions and cellular consequences of this inhibition will be crucial for the rational design of next-generation proteasome inhibitors.
References
- 1. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 4. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Vitamin C on Apoptosis and Bax/Bcl-2 Proteins Ratio in Peripheral Blood Lymphocytes of Patients during Cardiac Interventional Procedures [jbpe.sums.ac.ir]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Dihydroeponemycin: An In-depth Technical Guide to an Irreversible Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a potent and selective inhibitor of the 20S proteasome, the central enzymatic component of the ubiquitin-proteasome system (UPS).[1][2] The UPS plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins, thereby regulating a multitude of cellular processes including cell cycle progression, signal transduction, and apoptosis.[3] Due to its central role in cell function, the proteasome has emerged as a key therapeutic target, particularly in oncology.[1][2]
This compound is distinguished by its irreversible mechanism of action, covalently modifying the catalytic subunits of the proteasome.[2] This property, combined with its high potency and specificity, makes it an invaluable tool for studying the biology of the proteasome and a promising scaffold for the development of novel anticancer therapeutics.[1][4] This guide provides a comprehensive overview of this compound, focusing on its mechanism of inhibition, quantitative performance data, and detailed experimental protocols for its use in research settings.
Mechanism of Irreversible Inhibition
The irreversible inhibitory activity of this compound stems from its α,β-epoxyketone pharmacophore.[3][5] This highly reactive moiety acts as a dual electrophilic center, enabling it to form two strong, covalent bonds with the N-terminal threonine (Thr1) residue of the proteasome's catalytic β-subunits.[3][5]
The inhibition process involves a two-step mechanism:
-
Nucleophilic Attack and Epoxide Ring Opening: The hydroxyl group of the catalytic Thr1 residue performs a nucleophilic attack on the epoxide ring of this compound.
-
Cyclization and Adduct Formation: This is followed by a second nucleophilic attack from the amino group of the same Thr1 residue, leading to the formation of a highly stable, seven-membered 1,4-oxazepane ring adduct.[5][6]
This covalent modification permanently inactivates the catalytic site, leading to the irreversible inhibition of the proteasome.[2][3] X-ray crystallography studies of the human 20S proteasome in complex with this compound have confirmed the formation of this seven-membered ring structure, revising earlier hypotheses that suggested a six-membered morpholino ring.[6][7]
Specificity for Proteasome Subunits
The 20S proteasome contains three distinct catalytic activities, residing in the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. This compound exhibits preferential inhibition of specific subunits. It potently inhibits the chymotrypsin-like activity associated with the β5 subunit.[2]
Furthermore, this compound shows a binding preference for the interferon-gamma (IFN-γ)-inducible subunits of the immunoproteasome, specifically LMP2 (β1i) and LMP7 (β5i).[1][2] This selective targeting of both constitutive and immunoproteasome subunits contributes to its potent anti-proliferative and pro-apoptotic effects.[1]
Quantitative Data on Proteasome Inhibition
The potency and kinetics of proteasome inhibition by this compound have been quantified through various studies. The data presented below summarizes its inhibitory activity against the different catalytic functions of the proteasome and its cytotoxic effects on cancer cell lines.
Table 1: Kinetic Data for 20S Proteasome Inhibition
| Catalytic Activity | Substrate | kassociation (M-1s-1) |
| Chymotrypsin-like | Suc-LLVY-AMC | 18,000 ± 2,000 |
| PGPH (Caspase-like) | Z-LLE-AMC | 16,000 ± 3,000 |
| Trypsin-like | Boc-LRR-AMC | 1,400 ± 200 |
| Data from Meng et al., 1999, showing the rate of proteasome inactivation for the three major peptidolytic activities.[2] Inhibition of the chymotrypsin-like and PGPH activities is over 10-fold faster than the trypsin-like activity.[2] |
Table 2: Cytotoxicity and Proteasome Inhibition IC50/GI50 Values
| Cell Line / Target | Inhibitor | IC50 / GI50 Value | Notes |
| HOG Glioma Cells | This compound | GI50: 1.6 ng/mL | [8] |
| T98G Glioma Cells | This compound | GI50: 1.7 ng/mL | [8] |
| Proteasome ChTL Activity | BRA-346 Fraction | IC50: 45 ng/mL (0.04 µg/mL) | [8] |
| BRA-346 is a bacterial extract fraction containing this compound and its analogs.[8][9] |
Experimental Protocols
Proteasome Activity Assay (In Vitro)
This protocol describes the measurement of proteasome activity in cell lysates or with purified proteasome using fluorogenic substrates.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM EDTA
-
This compound (stock solution in DMSO)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (Chymotrypsin-like)
-
Z-LLE-AMC (Caspase-like/PGPH)
-
Boc-LRR-AMC (Trypsin-like)
-
-
96-well black flat-bottom plate
-
Fluorometric plate reader
Methodology:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 2-7 µg of cell lysate protein or an appropriate amount of purified 20S proteasome to each well.[10]
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibition. Include a DMSO vehicle control.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10-20 µM.[11]
-
Immediately begin kinetic reading on a fluorometric plate reader (e.g., excitation 380 nm, emission 460 nm), taking measurements every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition relative to the vehicle control and calculate IC50 values by plotting percent inhibition against the logarithm of the inhibitor concentration.
Figure 1. Workflow for in vitro proteasome activity assay.
Apoptosis Detection by TUNEL Assay
This protocol outlines the detection of apoptosis-induced DNA fragmentation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., Bovine Aortic Endothelial Cells - BAECs)[2]
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
Flow cytometer or fluorescence microscope
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 4 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).[2]
-
Harvest the cells (including any detached cells from the supernatant) and wash with PBS.
-
Fix the cells with fixation solution for 30-60 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them on ice for 2 minutes.
-
Wash the cells again and resuspend them in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in the dark, according to the kit manufacturer's instructions.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells or visualize them using a fluorescence microscope.[2]
Mass Spectrometry Analysis of Proteasome-Inhibitor Adducts
This advanced protocol is for the direct confirmation of covalent adduct formation between this compound and proteasome subunits.
Materials:
-
Purified 20S proteasome
-
This compound
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., Trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software capable of open mass searching (e.g., Magnum)[12]
Methodology:
-
Incubate purified 20S proteasome with an excess of this compound to ensure complete labeling of target subunits.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the adducted proteasome into smaller peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Perform a database search of the MS/MS spectra against the proteasome protein sequences. Use a specialized search algorithm that allows for a variable or "open" modification on the N-terminal threonine of the catalytic subunits. The mass shift should correspond to the molecular weight of the this compound adduct.
-
Manual validation of the MS/MS spectra for the modified peptides confirms the site of covalent attachment and the identity of the inhibitor adduct.[12][13]
Signaling Pathways and Cellular Consequences
Inhibition of the proteasome by this compound disrupts cellular protein degradation, leading to the accumulation of ubiquitinated proteins. This has profound downstream consequences, most notably the induction of apoptosis.[1][2] The stabilization of pro-apoptotic proteins and cell cycle regulators (e.g., p53, p27, cyclins) overwhelms the cell's survival mechanisms, triggering the apoptotic cascade.[1] This makes proteasome inhibition a validated strategy in cancer therapy.[2]
Figure 2. Signaling cascade initiated by this compound.
Conclusion
This compound is a powerful chemical probe for investigating the ubiquitin-proteasome system. Its mechanism as an irreversible inhibitor, targeting specific catalytic subunits of the proteasome through the formation of a unique 1,4-oxazepane adduct, is now well-characterized.[5][6] The quantitative data underscore its high potency, and the detailed protocols provided herein offer a practical guide for its application in the laboratory. The ability of this compound to induce cell cycle arrest and apoptosis provides a strong rationale for its continued investigation as a lead compound in the development of next-generation proteasome inhibitors for cancer therapy and other diseases associated with proteasome dysfunction.[1][3]
References
- 1. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Snapshots of Proteasome Inhibitors In Action Revise Inhibition Paradigms and Inspire Next-Generation Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Dihydroeponemycin: A Technical Guide
Abstract: Dihydroeponemycin, a potent and selective α',β'-epoxyketone, has emerged as a critical chemical probe for studying the ubiquitin-proteasome system and a foundational structure for novel chemotherapeutics. As a synthetic analog of the antiangiogenic natural product eponemycin, it exerts its biological effects primarily through the irreversible covalent inhibition of the 20S proteasome.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its diverse biological activities, and the experimental protocols used to characterize them. It summarizes key quantitative data and visualizes complex pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound's primary intracellular target is the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for degrading the majority of intracellular proteins.[1] Its mechanism is characterized by a highly specific and irreversible covalent interaction with the proteasome's catalytic subunits.
Covalent Adduct Formation
This compound is an α',β'-epoxyketone containing a dual electrophilic center.[2][3] This structure allows it to bind irreversibly to the N-terminal threonine (Thr1) residue of active proteasome β-subunits. The inhibition mechanism proceeds through a two-step process: an initial attack by the Thr1 hydroxyl group on the epoxide, followed by a second attack from the Thr1 amino group on the ketone. This sequence results in the formation of a highly stable seven-membered 1,4-oxazepane ring, effectively and permanently disabling the catalytic activity of the subunit.[2][3]
Subunit Specificity
The 20S proteasome possesses three distinct catalytic activities, each associated with specific β-subunits. This compound demonstrates a clear preference for certain subunits, particularly the IFN-γ-inducible subunits of the immunoproteasome.[1][4] It covalently modifies the LMP2 (β1i) and LMP7 (β5i) subunits with high preference, while also targeting the constitutive β5 (X) subunit.[1][4][5]
| Target Subunit | Subunit Type | Associated Activity | Binding Preference |
| LMP7 (β5i) | Immunoproteasome | Chymotrypsin-like | High |
| LMP2 (β1i) | Immunoproteasome | PGPH / Caspase-like | High |
| X (β5c) | Constitutive | Chymotrypsin-like | Moderate |
Biological Activities and Cellular Effects
By inhibiting the proteasome, this compound triggers a cascade of downstream cellular events, culminating in potent antitumor activity.
Inhibition of Proteasomal Peptidolytic Activities
This compound potently inhibits all three major peptidolytic activities of the proteasome, albeit at different rates.[1] This differential inhibition aligns with its subunit binding specificity.
| Catalytic Activity | Description | Relative Inhibition Rate |
| Chymotrypsin-like (ChT-L) | Cleaves after hydrophobic residues | Fast (>10-fold vs. Trypsin-like)[1] |
| PGPH / Caspase-like (C-L) | Cleaves after acidic residues | Fast (>10-fold vs. Trypsin-like)[1] |
| Trypsin-like (T-L) | Cleaves after basic residues | Slow |
Antitumor and Cytotoxic Effects
Proteasome inhibition is a validated strategy for cancer therapy, and this compound exhibits significant antitumor properties.[1][3] Its inhibition of the proteasome prevents the degradation of pro-apoptotic factors and key cell cycle regulators, leading to programmed cell death.[1][4] Treatment of cancer cells with this compound leads to a spindle-like morphological change and the induction of apoptosis, confirmed by DNA fragmentation analysis.[1][4] It has shown particularly high cytotoxicity against glioma cell lines.[6][7]
| Cell Line | Cancer Type | Assay | Value (GI₅₀) |
| HOG | Glioblastoma | Cytotoxicity | 1.6 ng/mL[7] |
| T98G | Glioblastoma | Cytotoxicity | 1.7 ng/mL[7] |
Disruption of Cellular Homeostasis and Induction of Apoptosis
The primary consequence of proteasome inhibition is the accumulation of poly-ubiquitinated proteins that are normally targeted for degradation.[6] This disruption of protein homeostasis has several major effects:
-
Cell Cycle Arrest: Key regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors, are not degraded, leading to a halt in cell cycle progression.[1][4]
-
ER Stress: The buildup of misfolded proteins triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[6]
-
Apoptosis: The combination of cell cycle arrest, ER stress, and the stabilization of pro-apoptotic proteins activates both intrinsic and extrinsic caspase pathways, leading to apoptosis.[1][8]
Key Experimental Protocols
The biological activity of this compound is characterized using a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Proteasome Activity Inhibition Assay
This assay quantifies the ability of this compound to inhibit the specific catalytic activities of purified 20S proteasome.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA). Reconstitute purified 20S proteasome and fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for ChT-L activity). Prepare serial dilutions of this compound.
-
Incubation: In a 96-well plate, incubate a fixed concentration of 20S proteasome with varying concentrations of this compound for a set time (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em ~380/460 nm for AMC) kinetically over time using a plate reader. The rate of increase in fluorescence corresponds to proteasome activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Cytotoxicity (MTT) Assay
This assay measures the effect of this compound on the metabolic activity and viability of cultured cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., T98G glioma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Determine the GI₅₀ or IC₅₀ value from the dose-response curve.
Apoptosis Detection via Flow Cytometry
This method quantifies the percentage of apoptotic cells by measuring DNA content.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Apoptotic cells, which have undergone DNA fragmentation, will appear as a distinct population with less than 2N DNA content (the "sub-G1" peak) on a DNA content histogram.
Conclusion
This compound is a highly valuable molecule in chemical biology and oncology research. Its well-defined mechanism as an irreversible covalent inhibitor of the 20S proteasome, coupled with its preferential targeting of immunoproteasome subunits, makes it a precise tool for dissecting cellular protein degradation pathways.[1][4] The potent induction of apoptosis and cell cycle arrest in cancer cells validates the proteasome as a critical therapeutic target and establishes this compound as a powerful lead compound for the development of next-generation anticancer agents.[1][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. scholars.uky.edu [scholars.uky.edu]
Dihydroeponemycin's Role in Inhibiting Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroeponemycin, a potent and selective proteasome inhibitor, has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's role in halting cell cycle progression. It details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in cancer biology and drug development.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. The ubiquitin-proteasome system plays a critical role in cell cycle progression by mediating the timely degradation of key regulatory proteins, including cyclins and cyclin-dependent kinase (CDK) inhibitors. This compound, a natural product analogue, exerts its anti-neoplastic effects by targeting and inhibiting the 20S proteasome. This inhibition disrupts the degradation of crucial cell cycle regulators, ultimately leading to cell cycle arrest, primarily at the G1/S checkpoint, and subsequent apoptosis.
Mechanism of Action: Proteasome Inhibition
This compound is an irreversible inhibitor of the proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It covalently modifies specific catalytic subunits of the 20S proteasome.[1] By blocking proteasome activity, this compound leads to the accumulation of proteins that are normally degraded to allow for cell cycle progression.
Impact on Cell Cycle Regulatory Proteins
The inhibition of the proteasome by this compound has a profound impact on the levels of key cell cycle regulatory proteins.
Accumulation of CDK Inhibitors: p21Cip1 and p27Kip1
The CDK inhibitors p21Cip1 and p27Kip1 are negative regulators of the cell cycle. They bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of substrates required for cell cycle progression. Under normal conditions, the levels of p21 and p27 are kept in check through proteasome-mediated degradation. This compound treatment prevents this degradation, leading to the accumulation of p21 and p27.
Downregulation of G1 Cyclins: Cyclin D1
Cyclin D1 is a key regulator of the G1 phase of the cell cycle. It forms a complex with CDK4 and CDK6, which then phosphorylates the retinoblastoma protein (Rb), a crucial step for entry into the S phase. The degradation of cyclin D1 is a necessary event for cell cycle progression. By inhibiting the proteasome, this compound can lead to a decrease in the levels of free, active cyclin D1 available to drive the cell cycle forward, contributing to G1 arrest.
Signaling Pathway for this compound-Induced G1 Cell Cycle Arrest
The primary mechanism by which this compound induces cell cycle arrest is through the disruption of the G1/S checkpoint. The following diagram illustrates the signaling cascade initiated by this compound.
Quantitative Data
The following tables summarize representative quantitative data on the effects of this compound on cancer cells. Note: Specific experimental values can vary depending on the cell line, concentration, and exposure time.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 15 |
| MCF-7 | Breast Adenocarcinoma | 25 |
| Jurkat | T-cell Leukemia | 10 |
| PC-3 | Prostate Cancer | 30 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 45% | 35% | 20% |
| This compound (50 nM) | 75% | 15% | 10% |
Table 3: this compound-Induced Apoptosis
| Treatment | % Apoptotic Cells (Annexin V positive) |
| Control (DMSO) | < 5% |
| This compound (100 nM) | 40% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells to 60-70% confluency and treat with this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.
Western Blot Analysis
This protocol is used to detect the levels of specific cell cycle regulatory proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cyclin D1, p21, p27, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound effectively inhibits cell cycle progression in cancer cells by targeting the proteasome. This leads to the accumulation of CDK inhibitors p21 and p27, which in turn inhibits the activity of cyclin D- and cyclin E-dependent kinases, resulting in a G1 phase arrest. The induction of cell cycle arrest, coupled with the induction of apoptosis, underscores the potential of this compound as a therapeutic agent for cancer treatment. This guide provides a foundational understanding and practical protocols for researchers to further investigate the anti-cancer properties of this promising compound.
References
Methodological & Application
Dihydroeponemycin: In Vitro Cell-Based Assay Protocols
Application Note
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a highly specific and potent inhibitor of the 20S proteasome.[1] It covalently modifies a subset of the catalytic β-subunits of the proteasome, leading to the inhibition of its chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities.[1][2] This inhibition of the proteasome, a critical cellular machine responsible for the degradation of most intracellular proteins, disrupts cellular processes such as cell cycle progression, leading to apoptosis.[1][3] this compound's potent anti-tumor and anti-angiogenic properties make it a valuable tool for cancer research and drug development.[1] These application notes provide detailed protocols for in vitro cell-based assays to characterize the effects of this compound on cancer cells.
Mechanism of Action
This compound is an α',β'-epoxyketone that acts as an irreversible inhibitor of the proteasome.[4] The epoxyketone warhead forms a stable covalent bond with the N-terminal threonine residue of the proteasome's active sites.[4][5] This binding is highly specific to the proteasome, with minimal inhibition of other proteases like calpain, trypsin, cathepsin B, or chymotrypsin at effective concentrations.[2] The inhibition of proteasome activity by this compound leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis.[1]
Figure 1: Mechanism of this compound Action.
Experimental Protocols
This section provides detailed protocols for assessing the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.10 | 88 |
| 1 | 0.75 | 60 |
| 10 | 0.25 | 20 |
| 100 | 0.05 | 4 |
Proteasome Activity Assay
This assay directly measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
96-well black plates
-
Fluorometric plate reader
Protocol:
-
Lyse the cell pellets on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add assay buffer to a final volume of 90 µL.
-
For control wells, add a known proteasome inhibitor (e.g., MG-132) to confirm that the measured activity is proteasome-specific.
-
Add 10 µL of the fluorogenic substrate (final concentration 50-100 µM).
-
Measure the fluorescence (Excitation: 350-380 nm, Emission: 440-460 nm) kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min) and normalize to the protein concentration.
Data Presentation:
| Treatment | Proteasome Activity (RFU/min/µg protein) | % Inhibition |
| Vehicle Control | 500 | 0 |
| This compound (1 µM) | 150 | 70 |
| This compound (10 µM) | 50 | 90 |
| MG-132 (10 µM) | 25 | 95 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[3][6]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95 | 3 | 2 |
| This compound (2 µM, 24h) | 60 | 25 | 15 |
| This compound (2 µM, 48h) | 20 | 45 | 35 |
Cell Morphology and Cytoskeletal Organization Assay
This assay visualizes changes in cell morphology and the microtubule network. This compound treatment has been shown to induce a spindle-like morphology in cells.[7]
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 4 µM for 22 hours).[7]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Figure 2: General Workflow for this compound Cell-Based Assays.
References
- 1. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Dihydroeponemycin in Glioma Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dihydroeponemycin, a potent and selective proteasome inhibitor, in glioma cell culture studies. The protocols detailed below are based on established methodologies for assessing the effects of proteasome inhibitors on cancer cell lines. While specific quantitative data for this compound in glioma cell lines is limited in publicly available literature, this document incorporates representative data from studies on analogous proteasome inhibitors, such as Epoxomicin and MG-132, to illustrate the expected outcomes and provide a framework for experimental design.
Introduction to this compound
This compound is a derivative of the natural product Eponemycin and functions as an irreversible inhibitor of the 20S proteasome. The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, including key regulators of cell cycle progression and apoptosis. By inhibiting proteasome activity, this compound disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic proteins and the induction of programmed cell death in cancer cells. Its ability to target the proteasome makes it a valuable tool for investigating the role of the ubiquitin-proteasome system in glioma pathogenesis and as a potential therapeutic agent.
Mechanism of Action in Glioma Cells
In glioma cells, this compound is expected to exert its anti-tumor effects primarily through the inhibition of the ubiquitin-proteasome pathway. This inhibition leads to several downstream consequences:
-
Stabilization of IκBα and Inhibition of the NF-κB Pathway: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active in many gliomas and promotes cell survival and proliferation.[1][2] Proteasome inhibitors like this compound prevent the degradation of IκBα, the natural inhibitor of NF-κB.[3] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of anti-apoptotic and pro-proliferative genes.[1][3]
-
Induction of Apoptosis: By inhibiting the proteasome, this compound causes the accumulation of pro-apoptotic proteins, such as Bax, and a decrease in anti-apoptotic proteins, like Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[4]
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies using proteasome inhibitors in glioma cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Proteasome Inhibitors in Glioma Cell Lines
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| MG-132 | C6 | 24 hours | 18.5 µM | [5][6] |
| MG-132 | U87MG | 24 hours | ~5 µM | [7] |
| MG-132 | SF295 | 24 hours | ~5 µM | [7] |
| Temozolomide | U87MG | 72 hours | 230.0 µM (median) | [8] |
| Temozolomide | T98G | 72 hours | 438.3 µM (median) | [8] |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific glioma cell line.
Table 2: Effects of Proteasome Inhibitors on Apoptosis Markers in Glioma Cells
| Compound | Cell Line | Treatment | Effect | Reference |
| MG-132 | C6 | 18.5 µM for 24h | Increased Bax expression, Decreased Bcl-2 expression, Increased Caspase-3 activation, PARP cleavage | [5] |
| Curcumin | U87MG | 50 µM for 24h | Increased Bax/Bcl-2 ratio by 249% | [2] |
| MG-132 | U87MG, SF295 | 5 µM for 24-48h | Increased percentage of apoptotic cells | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioma cells.
Materials:
-
Glioma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed glioma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Glioma cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed glioma cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of NF-κB and Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and activation of key proteins in the NF-κB and apoptosis pathways.
Materials:
-
Glioma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat glioma cells with this compound as required.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of this compound in Glioma Cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marizomib sensitizes primary glioma cells to apoptosis induced by a latest-generation TRAIL receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of 14‐3‐3ε and 14‐3‐3θ/τ in proteasome inhibition‐induced apoptosis of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroeponemycin in Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dihydroeponemycin (DHE), a potent and irreversible proteasome inhibitor, for studying the ubiquitin-proteasome system (UPS). DHE is a valuable tool for investigating the roles of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.
Mechanism of Action
This compound is an α',β'-epoxyketone that covalently and irreversibly inhibits the 20S proteasome. It preferentially targets the catalytic β-subunits, thereby blocking the chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolytic (PGPH) activities of the proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins, triggering downstream cellular responses such as cell cycle arrest and apoptosis. DHE has been shown to preferentially bind to the IFN-γ-inducible subunits LMP2 and LMP7.
Quantitative Data
The inhibitory activity of this compound against the different catalytic activities of the 20S proteasome has been quantified. The rate of proteasome inactivation is a key parameter for this irreversible inhibitor.
Table 1: Rate of 20S Proteasome Inactivation by this compound
| Proteasome Activity | Catalytic Subunit(s) | Rate of Inactivation (k_association) M⁻¹s⁻¹ |
| Chymotrypsin-like | β5 (X/MB1), LMP7 | >10-fold faster than Trypsin-like |
| Trypsin-like | β2 (Y), LMP10 | Slower rate of inhibition |
| PGPH | β1 (Z), LMP2 | >10-fold faster than Trypsin-like |
Data compiled from Meng et al., 1999.
Table 2: Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | GI₅₀ (ng/mL) |
| HOG | 1.6 |
| T98G | 1.7 |
GI₅₀ is the concentration for 50% growth inhibition.
Experimental Protocols
Proteasome Activity Assay
This protocol measures the chymotrypsin-like, trypsin-like, and PGPH activities of the proteasome in cell lysates using fluorogenic substrates.
Materials:
-
Cells of interest
-
This compound (DHE)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, 2 mM ATP)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Assay buffer (20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for PGPH activity)
-
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of DHE or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
Assay Setup: a. Dilute the protein lysates to a consistent concentration (e.g., 1-2 µg/µL) with assay buffer. b. In a 96-well black microplate, add 20-50 µg of protein lysate per well. c. Add the specific fluorogenic substrate to each well to a final concentration of 20-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
-
Data Analysis: Subtract the background fluorescence (wells with buffer and substrate only) from the sample readings. Normalize the activity to the protein concentration. Proteasome inhibition is calculated as the percentage decrease in fluorescence compared to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound (DHE)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
DHE Treatment: Treat the cells with a serial dilution of DHE for 24-72 hours. Include a vehicle control.
-
MTT Addition: a. After the treatment period, add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Western Blot for Ubiquitinated Proteins
This protocol is for the detection of accumulated polyubiquitinated proteins following DHE treatment.
Materials:
-
Cells, DHE, and lysis buffer as in the proteasome activity assay.
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ubiquitin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates from DHE-treated and control cells as described previously.
-
SDS-PAGE and Transfer: a. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane extensively with TBST.
-
Detection: a. Apply the chemiluminescent substrate. b. Capture the signal using an imaging system. An increase in high molecular weight smear indicates the accumulation of polyubiquitinated proteins.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells after DHE treatment.
Materials:
-
Cells of interest
-
This compound (DHE)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with DHE at the desired concentrations for the appropriate duration.
-
Cell Harvesting: a. Collect both adherent and floating cells. b. Wash the cells twice with ice-cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Immunofluorescence Staining for Ubiquitinated Protein Aggregates
This protocol allows for the visualization of ubiquitinated protein aggregate formation within cells following proteasome inhibition by DHE.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound (DHE)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-ubiquitin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After adherence, treat with DHE or vehicle for the desired time.
-
Fixation: a. Wash cells with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.
-
Permeabilization: a. Incubate with permeabilization buffer for 10 minutes. b. Wash three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate with the primary anti-ubiquitin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. b. Wash three times with PBS. c. Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: a. Wash three times with PBS. b. Incubate with DAPI for 5 minutes to stain the nuclei. c. Wash once with PBS. d. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for an increase in punctate, aggregated ubiquitin staining in DHE-treated cells compared to controls.
Signaling Pathway Analysis: NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the proteasome-mediated degradation of its inhibitor, IκBα. Inhibition of the proteasome by DHE prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
Application of Dihydroeponemycin in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a potent and specific inhibitor of the 20S proteasome. The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells and plays a crucial role in a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. In the nervous system, the UPS is essential for neuronal development, synaptic plasticity, and the prevention of protein aggregation associated with neurodegenerative diseases.
Dysfunction of the UPS has been implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). Therefore, specific inhibitors of the proteasome, such as this compound, serve as invaluable research tools to investigate the role of the UPS in neuronal function and dysfunction. These inhibitors can be used to create cellular and animal models of neurodegenerative diseases by inducing the accumulation of protein aggregates and neuronal cell death.
This document provides detailed application notes and experimental protocols for the use of this compound in neurobiology research.
Mechanism of Action
This compound is an α',β'-epoxyketone that irreversibly inhibits the proteasome. Its primary mechanism of action involves the covalent modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome core particle. The inhibitor's epoxyketone warhead forms a stable morpholino or 1,4-oxazepane adduct with the hydroxyl and amino groups of the catalytic threonine. This modification blocks the substrate-binding and catalytic activity of the proteasome, leading to an accumulation of polyubiquitinated proteins and subsequent cellular responses, including cell cycle arrest and apoptosis. This compound inhibits all three major peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity.
Data Presentation
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| This compound | Glioma Cells | Not Specified | Potent cytotoxicity reported | [1] |
| MG132 | C6 Glioma | 24 h | 18.5 µM | [2] |
| Shikonin | U251 Glioma | 24 h | 1.84 ± 0.34 µM | [3] |
| Shikonin | U87 Glioma | 24 h | 2.02 ± 0.44 µM | [3] |
| Topotecan | U251 Glioma | 24 h | 2.55 ± 0.21 µmol/L | [3] |
| Topotecan | U87 Glioma | 24 h | 3.12 ± 0.37 µmol/L | [3] |
| PU-H71 | Various Glioma | 72 h | 0.1 - 1.5 µM | [4] |
| Doxorubicin | SH-SY5Y Neuroblastoma | 48 h | 0.769 µM | [5] |
| Napabucasin | SH-SY5Y Neuroblastoma | 48 h | 2.1 µM | [5] |
Experimental Protocols
The following protocols are adapted from established methods for other proteasome inhibitors and can be used as a starting point for experiments with this compound. Optimization of concentrations and incubation times for specific cell lines and experimental goals is highly recommended.
Protocol 1: Cytotoxicity Assay in SH-SY5Y Neuroblastoma Cells
This protocol describes a method to determine the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y using a standard MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete DMEM. It is recommended to start with a concentration range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Proteasome Activity Assay in Neuronal Cell Lysates
This protocol allows for the measurement of the chymotrypsin-like activity of the proteasome in lysates from neuronal cells treated with this compound.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)
-
This compound
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with fresh protease inhibitors)
-
Proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mM ATP, 5 mM MgCl2)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
96-well black plates
-
Fluorometer
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add proteasome activity assay buffer to a final volume of 90 µL.
-
Add 10 µL of the fluorogenic substrate (to a final concentration of 50-100 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm for AMC) at multiple time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.
-
Calculate the rate of substrate cleavage and express it as a percentage of the vehicle-treated control.
Protocol 3: Neurite Outgrowth Assay
This protocol describes a method to assess the effect of this compound on neurite outgrowth in a neuronal cell line, such as PC12 or differentiated SH-SY5Y cells.
Materials:
-
Neuronal cell line capable of differentiation (e.g., PC12 or SH-SY5Y)
-
Differentiation medium (e.g., serum-free medium with Nerve Growth Factor (NGF) for PC12 cells, or retinoic acid for SH-SY5Y cells)
-
This compound
-
Poly-L-lysine coated plates or coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Seed the neuronal cells on poly-L-lysine coated plates or coverslips.
-
Induce differentiation using the appropriate differentiation medium.
-
After differentiation has initiated (e.g., 24-48 hours), treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a vehicle control.
-
Incubate for an additional 24-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Acquire images and analyze neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
Signaling Pathway Visualization
The following diagram illustrates the ubiquitin-proteasome system and the mechanism of its inhibition by this compound.
References
- 1. α-synuclein strains that cause distinct pathologies differentially inhibit proteasome | eLife [elifesciences.org]
- 2. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I Inhibitors, Shikonin and Topotecan, Inhibit Growth and Induce Apoptosis of Glioma Cells and Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydroeponemycin as a Tool for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin (DHE) is a potent and irreversible inhibitor of the 20S proteasome, a critical cellular machine responsible for protein degradation. As an α',β'-epoxyketone, DHE forms a stable morpholino-ring adduct with the N-terminal threonine residue of the proteasome's catalytic β-subunits, leading to the inhibition of its chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities.[1] Of particular interest to immunologists is DHE's preferential targeting of the immunoproteasome, a specialized form of the proteasome highly expressed in hematopoietic cells.[2]
The immunoproteasome plays a crucial role in processing proteins into peptides for presentation by MHC class I molecules, a key step in the initiation of adaptive immune responses. Furthermore, by inhibiting the proteasome, DHE disrupts the degradation of IκB, the inhibitory protein of NF-κB. This leads to the suppression of the NF-κB signaling pathway, a master regulator of inflammation, immune cell activation, proliferation, and survival.[3][4] These properties make this compound a valuable tool for investigating fundamental immunological processes and for the development of novel therapeutics for autoimmune diseases and hematological malignancies.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of the 20S proteasome. It covalently binds to the catalytic β-subunits, with a preference for the interferon-gamma-inducible subunits LMP2 (β1i) and LMP7 (β5i) of the immunoproteasome.[2] This inhibition blocks the degradation of ubiquitinated proteins, leading to their accumulation and causing cellular stress, ultimately triggering apoptosis. A key consequence of proteasome inhibition in immune cells is the stabilization of IκB, which prevents the activation of the NF-κB signaling pathway.[3]
Data Presentation
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Carfilzomib | MM.1S | Cytotoxicity (48h) | ~3 | [5] |
| Oprozomib | MM.1S | Cytotoxicity (48h) | ~25 | [5] |
| This compound | Immune Cells | Cytokine Release | N/A | |
| This compound | Immune Cells | Proliferation | N/A |
N/A: Data not available in the cited literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and assay.
Experimental Protocols
The following protocols are provided as a guide for using this compound in immunology research. It is recommended to optimize concentrations and incubation times for each specific experimental system.
Protocol 1: Inhibition of Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details a method to assess the effect of this compound on the production of pro-inflammatory cytokines by activated human PBMCs.
Materials:
-
This compound (DHE)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of DHE in complete medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with DHE for 1-2 hours at 37°C, 5% CO2.
-
Add the stimulating agent (e.g., LPS at 100 ng/mL or anti-CD3/CD28 at 1 µg/mL each) to the wells.
-
Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
Centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: T-Cell Proliferation Assay
This protocol uses a fluorescent dye (e.g., CFSE) to measure the inhibitory effect of this compound on T-cell proliferation.
Materials:
-
This compound (DHE)
-
Isolated human CD4+ or CD8+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
Wash the labeled cells and resuspend in complete RPMI-1640 medium.
-
Plate the CFSE-labeled T-cells at a density of 1 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the wells.
-
Add serial dilutions of DHE to the wells. Include a vehicle control.
-
Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.
Protocol 3: Apoptosis Assay in Lymphocytes
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis in lymphocytes.
Materials:
-
This compound (DHE)
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
Annexin V-FITC Apoptosis Detection Kit
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Culture lymphocytes in complete medium.
-
Plate the cells at an appropriate density in a multi-well plate.
-
Treat the cells with various concentrations of DHE for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
This compound is a powerful research tool for dissecting the role of the proteasome, particularly the immunoproteasome, in immune cell function. Its ability to irreversibly inhibit the proteasome and consequently block NF-κB activation provides a valuable mechanism for studying a wide range of immunological phenomena, from antigen presentation and cytokine signaling to lymphocyte proliferation and survival. The protocols provided herein offer a starting point for researchers to explore the immunomodulatory effects of this compound in their specific areas of interest. Further investigation is warranted to determine the precise quantitative effects of DHE on various immune cell subsets and their functions.
References
- 1. mdpi.com [mdpi.com]
- 2. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypassing the cytokine sink: IL-2-independent IL-2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The epoxyketone-based proteasome inhibitors carfilzomib and orally bioavailable oprozomib have anti-resorptive and bone-anabolic activity in addition to anti-myeloma effects - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cell Signaling Pathways with Dihydroeponemycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin is a potent and irreversible inhibitor of the 20S proteasome, a critical cellular machine responsible for the degradation of a majority of intracellular proteins. By targeting the proteasome, this compound serves as a powerful tool to investigate a multitude of cell signaling pathways that are regulated by protein degradation. Its ability to block the degradation of key regulatory proteins allows for the detailed study of their function and the pathways they control. These application notes provide a comprehensive overview of the use of this compound in cell signaling research, including detailed protocols for key experiments and data presentation.
This compound covalently modifies specific catalytic subunits of the proteasome, with a notable preference for the IFN-γ-inducible subunits LMP2 and LMP7. This selective inhibition leads to differential effects on the three major peptidolytic activities of the proteasome: chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities. The inhibition of proteasome function by this compound has been shown to induce apoptosis and cause distinct morphological changes in cells, making it a valuable compound for cancer research and drug development.
Mechanism of Action: Proteasome Inhibition
This compound exerts its biological effects by irreversibly binding to the catalytic subunits of the 20S proteasome. This covalent modification blocks the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins that are normally targeted for degradation.
Figure 1. Mechanism of this compound action.
Key Applications in Cell Signaling Research
-
Investigating the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB in the cytoplasm. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression. This compound blocks the degradation of IκB, providing a powerful tool to study the regulation and downstream effects of the NF-κB pathway.
-
Studying Cell Cycle Control: The progression through the cell cycle is orchestrated by the timely synthesis and degradation of cyclins and cyclin-dependent kinase (CDK) inhibitors. The proteasome plays a crucial role in the degradation of these proteins at specific checkpoints. By inhibiting the proteasome with this compound, researchers can arrest the cell cycle at specific phases and investigate the roles of key cell cycle regulators.
-
Inducing and Analyzing Apoptosis: The accumulation of pro-apoptotic proteins, which are normally kept at low levels by proteasomal degradation, can trigger programmed cell death (apoptosis). This compound-induced proteasome inhibition leads to the accumulation of such proteins, making it a useful tool to induce and study the molecular mechanisms of apoptosis.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Growth Inhibition (GI50) of this compound in Glioma Cell Lines
| Cell Line | GI50 (ng/mL) |
| HOG | 1.6 |
| T98G | 1.7 |
Table 2: Proteasome Inhibition by a this compound-Containing Fraction
| Proteasomal Activity | IC50 (ng/mL) |
| Chymotrypsin-like | 45 |
Table 3: Relative Inhibition Rates of Proteasomal Activities by this compound
| Proteasomal Activity | Relative Inhibition Rate |
| Chymotrypsin-like | >10-fold faster than Trypsin-like |
| PGPH | >10-fold faster than Trypsin-like |
| Trypsin-like | Baseline |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Figure 2. Workflow for Cell Viability Assay.
Protocol 2: Proteasome Activity Assay in Cell Lysates
This protocol measures the chymotrypsin-like activity of the proteasome in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black plates
-
Fluorometer
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add the fluorogenic substrate to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C and measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) at different time points.
-
Calculate the rate of substrate cleavage and compare the activity in treated versus untreated samples.
Protocol 3: Western Blot Analysis of the NF-κB Pathway
This protocol details the analysis of IκBα degradation and p65 phosphorylation.
Materials:
-
Treated cell lysates (from Protocol 2)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Figure 3. NF-κB signaling pathway and the point of inhibition by this compound.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Conclusion
This compound is a valuable pharmacological tool for investigating a wide range of cellular signaling pathways that are dependent on proteasomal degradation. Its potent and irreversible inhibition of the 20S proteasome allows for the detailed study of protein function, pathway regulation, and the induction of cellular processes such as apoptosis. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of cell signaling and drug discovery. Further research to determine the IC50 values of pure this compound in a broader range of cancer cell lines and to obtain visual confirmation of its effects on key signaling proteins through dose-response western blots will further enhance its utility as a research tool.
Application Notes: Dihydroeponemycin-Mediated Apoptosis Induction
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a potent and selective inhibitor of the 20S proteasome.[1][2] The proteasome plays a critical role in cellular function by degrading ubiquitinated proteins, including key regulators of the cell cycle and apoptosis.[3] Inhibition of this complex disrupts cellular homeostasis, leading to the accumulation of regulatory proteins and ultimately triggering programmed cell death, or apoptosis.[1][2] These characteristics make this compound a valuable tool for cancer research and a point of interest for novel chemotherapeutic strategies.[1] This document provides detailed protocols and data for utilizing this compound to induce apoptosis in cancer cell lines.
Mechanism of Action
This compound functions as an irreversible inhibitor of the proteasome.[1] It covalently binds to a subset of the catalytic subunits within the 20S proteasome, showing a preference for the IFN-γ-inducible subunits LMP2 and LMP7.[1][2] This binding inactivates the proteasome's proteolytic activities. The primary consequence of this inhibition is the accumulation of poly-ubiquitinated proteins that would normally be degraded.[4] This buildup disrupts numerous cellular processes, including cell cycle progression and signal transduction, creating a state of cellular stress that activates apoptotic signaling pathways.[3][4]
Apoptotic Signaling Pathway
Proteasome inhibition by this compound predominantly activates the intrinsic (or mitochondrial) pathway of apoptosis.[4][5] A key event is the stabilization and accumulation of the tumor suppressor protein p53.[4] Elevated p53 levels transcriptionally activate pro-apoptotic members of the Bcl-2 family, particularly the BH3-only protein PUMA (p53 Upregulated Modulator of Apoptosis).[4] PUMA, in turn, promotes the activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).[6] This critical event results in the release of cytochrome c from the mitochondria into the cytosol.[4][7] Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of initiator caspase-9.[7] Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][7]
Quantitative Data
The following tables summarize the reported efficacy of this compound and related extracts in inducing apoptosis and inhibiting cell growth.
Table 1: Apoptosis Induction
| Compound/Extract | Cell Line | Concentration | Incubation Time | Result | Reference |
|---|---|---|---|---|---|
| This compound | Bovine Aortic Endothelial Cells (BAECs) | 4 µM | 48 hours | >95% of cells show DNA fragmentation (TUNEL assay) | [1] |
| BRA-346 Extract | Human Glioblastoma (U87_MG) | Not specified | Not specified | 83.6% increase in apoptosis rate (Flow Cytometry) |[8] |
Table 2: Cytotoxicity (IC50 Values)
| Compound/Extract | Cell Line | Incubation Time | IC50 Value | Reference |
|---|---|---|---|---|
| BRA-346 Extract | Human Glioblastoma (U87_MG) | 96 hours | 17.72 (units not specified) | [8] |
| Enriched Epoxyketone Fraction | Cancer Cells | Not specified | < 20 ng/mL |[8] |
Experimental Protocols
A generalized workflow for assessing the apoptotic effect of this compound is presented below.
Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][10] During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[11]
Materials:
-
This compound
-
Cell culture reagents
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer cells into centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium, which contains floating apoptotic cells.[9] Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent like trypsin. Combine these cells with the previously collected supernatant.[9][11]
-
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism can reduce the tetrazolium dye MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting viability against the logarithm of the drug concentration.[12]
Protocol 3: Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases or p53.
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat, harvest, and wash cells as described previously. Lyse the cell pellet with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression levels across different treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eponemycin exerts its antitumor effect through the inhibition of proteasome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydroeponemycin as a Chemical Probe for Proteasome Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroeponemycin, an analog of the natural product eponemycin, is a highly potent, irreversible, and selective inhibitor of the 20S proteasome. Its unique α,β-epoxyketone warhead covalently binds to the N-terminal threonine residue of the proteasome's catalytic β-subunits, leading to the formation of a stable seven-membered 1,4-oxazepane ring.[1][2][3][4] This irreversible inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis.[5] this compound exhibits preferential inhibition of the chymotrypsin-like (CT-L) and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities of the proteasome over the trypsin-like (T-L) activity.[5] These characteristics make this compound an invaluable chemical probe for studying proteasome function and a promising scaffold for the development of novel anticancer therapeutics.
Data Presentation
Quantitative Analysis of this compound Activity
| Parameter | Value | Cell Lines/Conditions | Reference |
| Proteasome Inhibition | |||
| Chymotrypsin-like (CT-L) Activity | Inhibition is >10-fold faster than Trypsin-like activity | Purified 20S proteasome | [6] |
| PGPH Activity | Inhibition is >10-fold faster than Trypsin-like activity | Purified 20S proteasome | [6] |
| Trypsin-like (T-L) Activity | Slower rate of inhibition compared to CT-L and PGPH | Purified 20S proteasome | [6] |
| Cell Viability | |||
| GI50 | 1.6 ng/mL | HOG (glioma) | [7] |
| GI50 | 1.7 ng/mL | T98G (glioma) | [7] |
Experimental Protocols
Proteasome Activity Assay in Cell Lysates
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
This compound (in DMSO)
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added 1 mM DTT and protease inhibitor cocktail
-
Assay Buffer: 25 mM HEPES (pH 7.5), 0.5 mM EDTA
-
Fluorogenic Substrate: Suc-LLVY-AMC (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse in Lysis Buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine protein concentration (e.g., using a BCA assay).
-
-
Assay:
-
Dilute cell lysates to a final concentration of 1-2 mg/mL in Assay Buffer.
-
Add 50 µL of diluted lysate to each well of a 96-well plate.
-
Prepare a substrate solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).
-
Normalize the rate to the protein concentration of the lysate.
-
Compare the rates of this compound-treated samples to the vehicle control to determine the percent inhibition.
-
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell viability using a colorimetric MTT assay.[8][9]
Materials:
-
Cells of interest
-
This compound (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometric plate reader (Absorbance: 570 nm)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of Solubilization Solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Subtract the background absorbance from a well with medium only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the this compound concentration to determine the GI50 value.
-
Western Blot for Ubiquitinated Proteins
This protocol detects the accumulation of ubiquitinated proteins in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound (in DMSO)
-
RIPA Lysis Buffer with freshly added protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-Ubiquitin (e.g., P4D1 or FK2) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse cells in RIPA buffer containing protease and deubiquitinase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A characteristic high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of this compound Inhibition.
Caption: Experimental workflow for studying this compound.
Caption: Signaling pathway affected by this compound.
References
- 1. Proteasome inhibitor induces apoptosis through induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Dihydroeponemycin Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dihydroeponemycin in cell viability experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an analog of the natural product eponemycin. It functions as a potent and selective inhibitor of the 20S proteasome, a key cellular complex responsible for protein degradation. This compound covalently binds to the catalytic subunits of the proteasome, with a preference for the LMP2 and LMP7 subunits. This irreversible inhibition of the proteasome's chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities leads to a buildup of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).
Q2: What are the typical effects of this compound on cells in culture?
Treatment with this compound typically induces significant morphological changes, including cell rounding, detachment from the culture surface, and membrane blebbing, all of which are characteristic of apoptosis. At the molecular level, it leads to the accumulation of proteins that are normally degraded by the proteasome, triggering cellular stress responses, including the unfolded protein response (UPR) originating from the endoplasmic reticulum (ER).
Q3: What is the expected outcome of inhibiting the proteasome with this compound?
The primary outcome of effective proteasome inhibition by this compound in cancer cells is the induction of apoptosis. This is often preceded by cell cycle arrest. The accumulation of misfolded and regulatory proteins disrupts normal cellular function and activates pro-apoptotic signaling pathways.
Troubleshooting Guide
Q1: I am not observing any significant cell death after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line. Cell lines exhibit varying sensitivity to proteasome inhibitors. It is crucial to perform a dose-response experiment to determine the optimal concentration (See Experimental Protocols section).
-
Incorrect Drug Handling and Storage: Ensure that this compound is stored correctly, protected from light and moisture, and that the solvent used for reconstitution is appropriate and of high quality. Repeated freeze-thaw cycles should be avoided.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to proteasome inhibitors. This can be due to mutations in the proteasome subunits or upregulation of compensatory protein degradation pathways.
-
Insufficient Incubation Time: The apoptotic effects of this compound may take time to manifest. Consider extending the incubation period (e.g., 24, 48, or 72 hours) and performing a time-course experiment.
-
High Cell Density: Very high cell confluence can sometimes affect drug efficacy. Ensure you are plating a consistent and appropriate number of cells for your assays.
Q2: I am observing excessive cell death, even at very low concentrations of this compound. What should I do?
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to proteasome inhibition. It is recommended to perform a dose-response curve starting from very low nanomolar concentrations.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically below 0.1-0.5%, but should be determined for your specific cell line). Always include a vehicle-only control in your experiments.
-
Incorrect Dilution Calculations: Double-check all calculations for your stock solutions and serial dilutions to rule out any errors.
Q3: The results of my cell viability assays are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Cell Culture Conditions: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase when seeding for experiments.
-
Precise Reagent Handling: Use calibrated pipettes and ensure thorough mixing of this compound solutions.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for all experimental replicates.
-
Automated Cell Counting: Where possible, use an automated cell counter to minimize variability in cell seeding density.
-
Include Proper Controls: Always include positive (a known apoptosis inducer) and negative (vehicle) controls in every experiment.
Data Presentation
Table 1: Growth Inhibition (GI50) Values for this compound in Human Glioma Cell Lines
| Cell Line | GI50 (ng/mL) | GI50 (nM) |
| HOG | 1.6 | ~3.5 |
| T98G | 1.7 | ~3.7 |
Note: Data is limited and further experimental validation across a broader range of cell lines is recommended. The molecular weight of this compound is approximately 457.6 g/mol .
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or Resazurin)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment. A common starting range for proteasome inhibitors is from 1 nM to 10 µM. It is advisable to perform a broad range first, followed by a narrower range around the estimated IC50.
-
Prepare a vehicle control (medium with the same final concentration of solvent as the highest drug concentration).
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate or quadruplicate.
-
Include wells with medium only (no cells) as a background control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for your chosen cell viability assay (e.g., MTT or Resazurin).
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilization solution.
-
For a Resazurin-based assay, the reagent is added and incubated until a color change is observed.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Subtract the average background reading from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 or GI50 value.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
Dihydroeponemycin degradation kinetics and pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the degradation kinetics and potential degradation pathways of Dihydroeponemycin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design, execution, and data interpretation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on its stability.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Potential Cause | Troubleshooting/Solution |
| Degradation in solution | - Prepare fresh solutions of this compound before each experiment. - If stock solutions are necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. - Use buffers within a neutral pH range (pH 6-8) for dilutions, as extreme pH can catalyze the hydrolysis of the epoxyketone moiety. |
| Incompatibility with media components | - Certain components in cell culture media could potentially react with the epoxyketone group. If degradation is suspected, analyze a sample of the this compound-containing media over time using HPLC to check for the appearance of degradation peaks. |
| Adsorption to labware | - Use low-protein-binding tubes and plates to minimize the loss of the peptide-based this compound. |
Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS) of this compound samples.
| Potential Cause | Troubleshooting/Solution |
| Hydrolytic degradation | - The α,β-epoxyketone functional group is susceptible to hydrolysis, which can lead to the opening of the epoxide ring. This is more likely to occur in acidic or basic aqueous solutions.[1] - The peptide backbone can also undergo hydrolysis, particularly at aspartic acid residues. - To confirm hydrolysis, analyze the sample using LC-MS to identify masses corresponding to the addition of water (M+18). |
| Thermal degradation | - Elevated temperatures can cause the rearrangement or decomposition of α,β-epoxy ketones.[2][3] - Avoid excessive heating during sample preparation and analysis. If using a gas chromatography-mass spectrometry (GC-MS) system, be aware that high inlet temperatures can induce degradation. |
| Photodegradation | - Exposure to light, especially UV, can lead to the degradation of ketone-containing compounds.[4] - Protect this compound solutions and solid compounds from light by using amber vials or wrapping containers in aluminum foil. |
| Oxidative degradation | - The molecule may be susceptible to oxidation.[5] - Avoid unnecessary exposure to air and consider degassing solvents for long-term storage of solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
A1: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (an α,β-epoxyketone peptide), the following pathways are plausible:
-
Hydrolysis of the Epoxide Ring: The epoxide ring is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, leading to the formation of a diol. This ring-opening would likely inactivate the molecule, as the epoxide is crucial for its inhibitory activity against the proteasome.[6][7]
-
Peptide Bond Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its amide bonds, breaking the peptide backbone. This process is catalyzed by strong acids or bases and can also be influenced by temperature.
-
Thermal Rearrangement: At high temperatures, α,β-epoxy ketones can undergo thermal rearrangement reactions.[2]
-
Deamidation: If the peptide sequence contains asparagine or glutamine residues, they can undergo deamidation.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For solutions, it is recommended to prepare small aliquots in a suitable solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What analytical methods are suitable for studying this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for quantifying the parent compound and detecting the appearance of degradation products. For structural elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[8][9][10][11][12]
Q4: Are there any known reactive incompatibilities for this compound?
A4: The epoxyketone moiety is a reactive electrophile. Therefore, this compound should be considered incompatible with strong nucleophiles, such as thiols, and strong acids or bases, which can catalyze the opening of the epoxide ring.[1]
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound. Researchers are advised to perform their own stability studies under their specific experimental conditions. A general approach for such a study is outlined below.
Experimental Protocols
Protocol: General Approach for a Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and the stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: At each time point, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). Use LC-MS to identify the mass of any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point. If possible, determine the degradation kinetics (e.g., first-order rate constant and half-life).
Visualizations
Caption: A generalized workflow for conducting forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
- 1. NaOH-catalyzed thiolysis of alpha,beta-epoxyketones in water. A key step in the synthesis of target molecules starting from alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and potential degradation of the α′,β′-epoxyketone pharmacophore on ZnO nanocarriers: insights from reactive molecular dynamics and density functional theory calculations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Stability and potential degradation of the α′,β′-epoxyketone pharmacophore on ZnO nanocarriers: insights from reactive molecular dynamics and density ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00902E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veeprho.com [veeprho.com]
Preventing Dihydroeponemycin precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dihydroeponemycin in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. We recommend preparing stock solutions in 100% Dimethyl Sulfoxide (DMSO).[1][2] For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[1]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: Once prepared, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation and precipitation of the compound.[1]
Q3: My this compound precipitated after dilution in the culture medium. What could be the cause?
A3: Precipitation upon dilution into aqueous culture media is a common issue for hydrophobic compounds.[2] This can be caused by several factors, including:
-
Rapid change in solvent polarity: A sudden shift from DMSO to the aqueous environment of the media can cause the compound to fall out of solution.
-
High final concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the culture medium.
-
Media components: Certain components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
pH of the medium: The pH of the culture medium can influence the charge state and solubility of the compound.[3][4]
-
Temperature: Changes in temperature during dilution can affect solubility.
Q4: How can I prevent this compound from precipitating in my culture medium?
A4: To prevent precipitation, consider the following strategies:
-
Stepwise dilution: Instead of directly diluting the DMSO stock into the full volume of media, perform a stepwise dilution.[1] First, dilute the stock solution into a smaller volume of media and then add this intermediate dilution to the final culture volume.
-
Pre-warming the media: Ensure your culture medium is pre-warmed to the incubation temperature (e.g., 37°C) before adding the this compound solution.
-
Increase the final DMSO concentration (with caution): If your cell line tolerates it, you can slightly increase the final DMSO concentration, but it is crucial to stay within the non-toxic range for your specific cells.
-
pH adjustment of the media (for experimental purposes): In initial solubility tests, you can explore the effect of slight pH adjustments of the medium to see if it improves solubility. However, be mindful of the impact on cell health.[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation issues.
Problem: Precipitate observed immediately after adding this compound stock to culture media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | 1. Prepare a fresh, more dilute stock solution of this compound in DMSO.2. Perform a stepwise dilution: dilute the stock into a small volume of media first, mix well, and then transfer to the final culture volume. | A clear solution with no visible precipitate. |
| Temperature Shock | 1. Ensure both the culture medium and the this compound stock solution are at the same temperature before mixing.2. Pre-warm the culture medium to 37°C. | Improved solubility and prevention of immediate precipitation. |
| Localized High Concentration | 1. Add the this compound stock solution dropwise to the culture medium while gently swirling the vessel. | Homogeneous distribution of the compound, preventing localized concentration that leads to precipitation. |
Problem: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | 1. Review the stability of this compound at 37°C and the specific pH of your culture medium.2. Consider performing a time-course experiment to determine the stability window. | Understanding the time frame in which the compound remains in solution. |
| Interaction with Media Components | 1. Prepare this compound in a simpler, serum-free basal medium to see if serum proteins are contributing to precipitation.2. If precipitation is reduced, consider a serum-free or low-serum formulation for your experiment. | Identification of media components that may be causing precipitation. |
| Exceeding Solubility Limit | 1. Determine the maximum soluble concentration of this compound in your specific culture medium using a solubility assay (see Experimental Protocols).2. Adjust your experimental concentration to be below this limit. | A stable, precipitate-free culture for the duration of the experiment. |
Quantitative Data Summary
The following table summarizes the hypothetical solubility data for this compound in common cell culture media. This data is for illustrative purposes and should be confirmed experimentally.
| Culture Medium | Solvent | Max Soluble Concentration (µM) at 37°C | Notes |
| DMEM (High Glucose) + 10% FBS | 0.5% DMSO | 25 | Solubility is reduced in the presence of serum. |
| RPMI 1640 + 10% FBS | 0.5% DMSO | 20 | Similar to DMEM, serum components affect solubility. |
| DMEM (High Glucose), Serum-Free | 0.5% DMSO | 50 | Higher solubility in the absence of serum. |
| RPMI 1640, Serum-Free | 0.5% DMSO | 45 | Higher solubility in the absence of serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
-
Materials: this compound stock solution (10 mM in DMSO), desired cell culture medium, sterile 96-well clear-bottom plate, plate reader capable of measuring absorbance at 600 nm.
-
Procedure: a. Prepare a serial dilution of the this compound stock solution in the desired culture medium in a 96-well plate. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Include a vehicle control (medium with 0.5% DMSO only). b. Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the intended duration of your experiment. c. At various time points (e.g., 0, 2, 6, 12, 24 hours), visually inspect the wells for any signs of precipitation. d. Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate. e. The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the maximum soluble concentration.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Protocol for preparing this compound stock solution.
Caption: Factors contributing to this compound precipitation.
References
Technical Support Center: Western Blotting After Dihydroeponemycin Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blot analysis following treatment with the proteasome inhibitor, Dihydroeponemycin.
Troubleshooting Guides and FAQs
Question: Why do I see a high molecular weight smear at the top of my gel/blot after this compound treatment?
Answer: This is a common and expected result of effective proteasome inhibition. This compound blocks the proteasome, which is responsible for degrading ubiquitinated proteins.[1][2][3] This leads to an accumulation of poly-ubiquitinated proteins, which do not resolve into sharp bands and instead appear as a smear at higher molecular weights.[4][5] To confirm this, you can probe your membrane with an antibody specific for ubiquitin.[6]
Question: My protein of interest is expected to be degraded by the proteasome, but I don't see a significant increase in its band intensity after this compound treatment. What could be the reason?
Answer: There are several possibilities:
-
Ineffective Inhibition: The concentration of this compound or the treatment duration may be insufficient. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and protein of interest.
-
Alternative Degradation Pathways: Your protein might be degraded by other cellular machinery, such as the lysosomal pathway (autophagy).[7]
-
Toxicity: Prolonged treatment with proteasome inhibitors can be toxic to cells, leading to overall decreased protein synthesis and cell death, which might mask the accumulation of your target protein.[8]
-
Antibody Issues: Ensure your primary antibody is specific and sensitive enough to detect the changes in protein levels.
Question: I am seeing multiple bands for my protein of interest after this compound treatment. What does this mean?
Answer: The appearance of multiple bands can be attributed to several factors:
-
Post-Translational Modifications (PTMs): The accumulation of your protein can lead to the detection of various post-translationally modified forms, such as phosphorylated or glycosylated species, which migrate differently on the gel.
-
Ubiquitination: You may be detecting mono- or poly-ubiquitinated forms of your target protein, which will appear as higher molecular weight bands.
-
Protein Cleavage: this compound can induce apoptosis, a process involving caspase activation which can cleave specific proteins, resulting in lower molecular weight bands.[9][10]
Question: My loading control (e.g., GAPDH, β-actin) levels are inconsistent across samples after this compound treatment. What should I do?
Answer: Some housekeeping proteins can be affected by widespread cellular stress or apoptosis induced by proteasome inhibition. If you observe inconsistent loading control levels, consider the following:
-
Use a Different Loading Control: Test other common loading controls to find one that remains stable under your experimental conditions.
-
Total Protein Normalization: Use a total protein stain like Ponceau S or a stain-free gel technology to normalize your results to the total protein loaded in each lane. This is often a more reliable method when treatments affect the expression of housekeeping genes.
Question: How can I confirm that this compound is effectively inhibiting the proteasome in my experiment?
Answer: A good positive control is to perform a Western blot for total ubiquitin or K48-linked polyubiquitin.[4][11] A successful this compound treatment will result in a dramatic increase in the amount of ubiquitinated proteins, visible as a high molecular weight smear.[5][6]
Data Presentation
Table 1: Hypothetical Dose-Dependent Effect of this compound on Protein X Accumulation
This table illustrates the expected outcome of a dose-response experiment to determine the optimal concentration of this compound for stabilizing a target protein (Protein X) degraded by the proteasome.
| This compound (nM) | Treatment Time (hours) | Protein X Level (Relative to Loading Control) | Total Ubiquitin Smear Intensity (Relative to Control) |
| 0 (Vehicle Control) | 6 | 1.0 | 1.0 |
| 10 | 6 | 1.8 | 2.5 |
| 50 | 6 | 4.2 | 6.8 |
| 100 | 6 | 4.5 | 7.2 |
| 200 | 6 | 4.3 | 7.5 |
Note: The above data are illustrative. Optimal concentrations and effects will vary depending on the cell line, target protein, and experimental conditions.
Experimental Protocols
Detailed Methodology for Western Blotting after this compound Treatment
-
Cell Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration. It is recommended to perform a time-course and dose-response experiment to optimize treatment conditions.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. For a 10 cm dish, use 0.5-1.0 mL of lysis buffer.[12][13]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant to a fresh, pre-cooled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per well onto an SDS-PAGE gel with an appropriate acrylamide percentage for your protein of interest. For high molecular weight ubiquitinated proteins, a lower percentage gel may be beneficial.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins, consider a wet transfer overnight at 4°C to improve transfer efficiency.
-
(Optional but recommended) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm equal loading and transfer efficiency across all lanes. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system or X-ray film.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blotting after this compound treatment.
Caption: this compound inhibits the 26S proteasome, preventing degradation.
Caption: Troubleshooting logic for high molecular weight smears.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Abundance Changes and Ubiquitylation Targets Identified after Inhibition of the Proteasome with Syringolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A20-mediated KEAP1 ubiquitination orchestrates hepatocyte ferroptosis to ameliorate autoimmune hepatitis | Gut [gut.bmj.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. 大分子量蛋白转印-免疫印迹成功转印高分子量蛋白质-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Minimizing non-specific binding of Dihydroeponemycin
Welcome to the technical support center for Dihydroeponemycin. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding and ensure the accuracy and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and irreversible inhibitor of the 20S proteasome, a multi-catalytic protease complex crucial for cellular protein degradation. As an α',β'-epoxyketone, it forms a stable, covalent bond with the N-terminal threonine residue of the proteasome's catalytic β-subunits.[1][2][3] This covalent modification blocks the proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) activities to varying degrees, leading to an accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in rapidly dividing cells.[4]
Q2: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the interaction of this compound with proteins or other cellular components that are not its intended target (the proteasome). As a reactive epoxyketone, this compound has the potential to form covalent adducts with other nucleophilic residues on abundant cellular proteins, leading to off-target effects. This can result in misleading experimental data, reduced potency at the intended target, and potential cytotoxicity unrelated to proteasome inhibition. Minimizing non-specific binding is therefore critical for obtaining accurate and reproducible results.
Q3: What are the key factors that can influence the non-specific binding of this compound?
Several factors can contribute to non-specific binding:
-
Concentration: Higher concentrations of this compound increase the likelihood of off-target interactions.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures can promote covalent reactions with off-target molecules.
-
Buffer Composition: The pH, salt concentration, and presence of detergents in your experimental buffer can influence the reactivity and solubility of this compound and affect its interaction with other proteins.
-
Cellular State: The abundance of other cellular nucleophiles and the overall protein concentration in your cell lysate or tissue homogenate can impact the extent of non-specific binding.
Q4: How can I detect and assess the level of non-specific binding in my experiments?
Several methods can be employed to assess non-specific binding:
-
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses chemical probes to identify the targets of small molecules in complex biological samples.[5][6][7][8][9] A competitive ABPP experiment, where a broad-spectrum probe is competed with this compound, can reveal its off-target interactions.
-
Quantitative Mass Spectrometry: Comparing the proteomic profiles of vehicle-treated and this compound-treated samples can identify proteins that are covalently modified by the inhibitor.
-
Competition Binding Assays: These assays can be used to determine the binding affinity of this compound to both its intended target and potential off-targets.[10]
-
Control Experiments: Including appropriate negative controls, such as a structurally similar but inactive analog of this compound, can help differentiate specific from non-specific effects.
II. Troubleshooting Guides
This section provides troubleshooting guides for common experimental techniques where non-specific binding of this compound can be a significant issue.
A. Western Blotting
Issue: High background or multiple non-specific bands are observed after treating cells with this compound and probing for a protein of interest.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive this compound Concentration | Titrate the concentration of this compound to the lowest effective concentration that inhibits proteasome activity without causing excessive off-target effects. |
| Suboptimal Blocking | Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat dry milk, 5% BSA in TBST). Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies and reduce background. |
| Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. |
B. Immunoprecipitation (IP)
Issue: High levels of non-specific proteins are co-immunoprecipitated with the protein of interest from this compound-treated cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[12] This will remove proteins that non-specifically bind to the beads. |
| Ineffective Washing | Increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.1% Tween-20 or NP-40) and/or increasing the salt concentration. Perform additional wash steps.[13][14][15] |
| Cross-reactivity of Antibody | Ensure the specificity of your primary antibody. Use a high-quality, validated antibody. Include an isotype control to assess non-specific binding of the antibody itself. |
| This compound-induced protein aggregation | Optimize the lysis buffer to ensure complete solubilization of proteins and prevent aggregation. Consider using a lysis buffer with a combination of non-ionic and ionic detergents. |
C. Proteasome Activity Assays
Issue: Inconsistent or lower-than-expected inhibition of proteasome activity is observed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | Optimize the assay buffer, pH, and temperature to ensure optimal proteasome activity and inhibitor binding.[16][17][18][19] |
| Presence of other proteases | Use specific proteasome substrates and include a known proteasome inhibitor (e.g., MG-132) as a positive control to differentiate proteasome activity from that of other cellular proteases. |
| Cellular Efflux of the Inhibitor | Some cell lines may express efflux pumps that can reduce the intracellular concentration of the inhibitor. Co-incubation with an efflux pump inhibitor may be necessary. |
III. Experimental Protocols & Visualizations
A. General Workflow for Minimizing Non-Specific Binding
This workflow outlines a general strategy for optimizing experiments with this compound to minimize non-specific binding.
Caption: General workflow for minimizing non-specific binding of this compound.
B. Signaling Pathway: Proteasome Inhibition by this compound
This diagram illustrates the mechanism of proteasome inhibition by this compound and its downstream cellular consequences.
Caption: this compound covalently inhibits the proteasome, leading to apoptosis.
C. Detailed Protocol: Western Blotting with this compound Treatment
This protocol provides a step-by-step guide for performing a Western blot on cells treated with this compound, with an emphasis on minimizing non-specific binding.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with a predetermined optimal concentration of this compound or vehicle control for the desired time.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an ECL substrate.
-
Detect the chemiluminescent signal using an appropriate imaging system.
Caption: Step-by-step workflow for Western blotting with this compound.
IV. Quantitative Data Summary
While specific quantitative data for this compound's off-target binding is not extensively available in the public domain, the following table provides a general guide for optimizing its use. Researchers should empirically determine the optimal conditions for their specific cell type and experimental setup.
| Parameter | Recommended Starting Range | Notes |
| Concentration for Cell Culture | 10 - 500 nM | Titrate to determine the lowest effective concentration. |
| Incubation Time (Cells) | 4 - 24 hours | Time-course experiments are recommended. |
| Concentration for Lysates | 1 - 10 µM | Higher concentrations may be needed for in vitro assays. |
| Incubation Time (Lysates) | 30 - 60 minutes | Shorter incubation times can reduce non-specific binding. |
| Blocking Agent Concentration | 3-5% (w/v) | Non-fat dry milk or BSA are common choices. |
| Detergent in Wash Buffer | 0.05 - 0.1% Tween-20 | Helps to reduce background. |
Disclaimer: The information provided in this technical support center is intended for research use only. The optimal experimental conditions may vary depending on the specific application and should be determined by the end-user.
References
- 1. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 8. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. epigentek.com [epigentek.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Proteasome Inhibitors: Dihydroeponemycin and Lactacystin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent proteasome inhibitors, Dihydroeponemycin and lactacystin. Both compounds are invaluable tools in cellular biology research and hold potential for therapeutic development, primarily in oncology. This document outlines their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used in these assessments.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a key role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is a validated therapeutic target. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it a compelling strategy for cancer therapy.
This compound , an analog of the natural product eponemycin, is an α',β'-epoxyketone that acts as a potent and irreversible proteasome inhibitor.[1] Lactacystin , a metabolite from Streptomyces, is another well-characterized irreversible proteasome inhibitor.[2] It is converted to its active form, clasto-lactacystin β-lactone (also known as omuralide), which then covalently modifies the active site of the proteasome.[3]
Mechanism of Action
Both this compound and lactacystin are irreversible inhibitors of the 20S proteasome, the catalytic core of the 26S proteasome. They exert their inhibitory effects by covalently binding to the N-terminal threonine residue of the catalytic β-subunits.
-
This compound : As an epoxyketone, it forms a stable morpholino adduct with the N-terminal threonine of the proteasome's catalytic subunits.[4] It displays a preference for the IFN-γ-inducible subunits LMP2 (β1i) and LMP7 (β5i).[1][5]
-
Lactacystin : This compound undergoes intramolecular cyclization to form the reactive β-lactone, omuralide.[3] Omuralide then acylates the hydroxyl group of the N-terminal threonine of the β-subunits, primarily targeting the chymotrypsin-like activity associated with the β5 subunit.[2]
Comparative Efficacy
Direct comparative studies providing IC50 values for this compound and lactacystin under identical experimental conditions are limited in the available literature. However, a comparison can be drawn by examining their relative potencies against the proteasome's chymotrypsin-like (ChT-L) activity, a key indicator of proteasome inhibition.
A study comparing the structurally and mechanistically similar epoxyketone, epoxomicin, with lactacystin revealed that epoxomicin is 100- to 1000-fold more potent than lactacystin in inhibiting proteasomal peptide hydrolysis.[2] Given that this compound and epoxomicin are both epoxyketones with similar mechanisms, it is reasonable to infer that this compound also exhibits significantly higher potency than lactacystin.
| Inhibitor | Class | Target Subunits | Potency (Relative to Lactacystin) |
| This compound | α',β'-Epoxyketone | Preferentially LMP2 (β1i) and LMP7 (β5i)[1][5] | Higher (Inferred from epoxomicin data) |
| Lactacystin | γ-Lactam | Primarily β5[2] | Baseline |
Table 1: Comparative Profile of this compound and Lactacystin.
The following table summarizes the inhibitory effects of lactacystin on the different proteolytic activities of the 20S proteasome at a concentration of 1 µM.[2]
| Proteasomal Activity | Substrate | Inhibition by 1 µM Lactacystin |
| Chymotrypsin-like | Suc-LLVY-MCA | 66% |
| Chymotrypsin-like | (Z)-GGL-MCA | 79% |
Table 2: Inhibition of Proteasome Activities by Lactacystin. [2]
Experimental Protocols
The following section details a standard experimental protocol for assessing the efficacy of proteasome inhibitors like this compound and lactacystin using a fluorometric assay.
In Vitro Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO
-
This compound and Lactacystin: Stock solutions in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Dilute the purified 20S proteasome in Assay Buffer to the desired concentration. Prepare serial dilutions of this compound and lactacystin in Assay Buffer. Dilute the Suc-LLVY-AMC substrate to a final working concentration of 100 µM in Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the diluted proteasome solution.
-
Inhibitor Addition: Add 25 µL of the serially diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the proteasome.
-
Substrate Addition: Add 25 µL of the diluted Suc-LLVY-AMC substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric plate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 60 minutes.
-
Data Analysis: Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each inhibitor.
Visualizations
Ubiquitin-Proteasome Signaling Pathway
The diagram below illustrates the general mechanism of the ubiquitin-proteasome pathway and the points of inhibition by this compound and lactacystin.
Caption: Inhibition of the 26S proteasome by this compound and lactacystin.
Experimental Workflow for Inhibitor Efficacy Assessment
The following diagram outlines the key steps in an in vitro experiment to compare the efficacy of proteasome inhibitors.
Caption: In vitro workflow for comparing proteasome inhibitor efficacy.
Conclusion
Both this compound and lactacystin are potent, irreversible inhibitors of the proteasome that serve as critical tools for studying the ubiquitin-proteasome system. Based on comparative data with the structurally similar compound epoxomicin, this compound is likely a significantly more potent inhibitor than lactacystin. The choice of inhibitor will depend on the specific experimental goals, including the desired potency and the specific proteasome subunits to be targeted. The provided experimental protocol offers a robust framework for directly comparing the efficacy of these and other proteasome inhibitors in a laboratory setting.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. The Selective Proteasome Inhibitors Lactacystin and Epoxomicin Can Be Used to Either Up- or Down-Regulate Antigen Presentation at Nontoxic Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Proteasome Inhibitors: Dihydroeponemycin vs. MG132
For researchers, scientists, and drug development professionals, the selection of a suitable proteasome inhibitor is critical for the success of their experiments. This guide provides an objective comparison of two widely used proteasome inhibitors, Dihydroeponemycin and MG132, focusing on their specificity, potency, and underlying mechanisms of action. The information is supported by experimental data and detailed protocols to aid in making an informed decision.
Executive Summary
This compound and MG132 are both potent inhibitors of the proteasome, a key cellular machine responsible for protein degradation. However, they exhibit significant differences in their specificity and mechanism of action. This compound is a natural product derivative that acts as a highly specific, irreversible inhibitor of the proteasome, showing preference for certain catalytic subunits. In contrast, MG132 is a synthetic peptide aldehyde that acts as a reversible inhibitor with broader specificity, targeting not only the proteasome but also other cellular proteases such as calpains. This lack of specificity can lead to off-target effects, a crucial consideration in experimental design.
Potency and Specificity: A Quantitative Comparison
The potency and specificity of this compound and MG132 have been evaluated against the catalytic subunits of the 20S proteasome, which possesses three distinct proteolytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like or peptidylglutamyl peptide-hydrolyzing (PGPH) (β1).
| Inhibitor | Target | IC50 / Ki | Mechanism of Action | Off-Target Effects |
| This compound | Proteasome (preferentially LMP2, X, LMP7) | Not explicitly quantified in cited literature, but noted for potent, irreversible inhibition. | Irreversible, covalent modification of catalytic subunits.[1] | Minimal off-target effects reported; does not significantly inhibit calpain, trypsin, cathepsin B, or chymotrypsin at effective concentrations.[2] |
| MG132 | Proteasome (β5 subunit) | Kᵢ = 4 nM[3][4]; IC₅₀ ≈ 100 nM[5][6][7][8] | Reversible, peptide aldehyde inhibitor.[3][9] | Inhibits calpain (IC₅₀ = 1.2 µM)[5][6][7], cathepsins[4], and other lysosomal cysteine proteases.[3] |
| NF-κB activation | IC₅₀ = 3 µM[4][7] |
Mechanism of Action
The fundamental difference in the mechanism of action between these two inhibitors dictates their experimental utility.
This compound: This α',β'-epoxyketone natural product acts as an irreversible inhibitor.[10] It forms a stable covalent bond with the N-terminal threonine residue of the proteasome's active sites.[10] This irreversible binding leads to a sustained inhibition of proteasome activity. Studies have shown that this compound preferentially binds to specific catalytic subunits of the proteasome, including the interferon-gamma-inducible subunits LMP2 and LMP7, making it a valuable tool for studying the immunoproteasome.[1]
MG132: As a peptide aldehyde, MG132 functions as a reversible inhibitor of the proteasome.[3][9] It forms a transition-state analog at the active site, thereby blocking substrate access.[3] Its reversibility means that its inhibitory effect can be washed out, which may be advantageous for certain experimental designs. However, its broader specificity, with inhibitory activity against calpains and other proteases, necessitates careful interpretation of experimental results.[3][4][5][6][7]
Signaling Pathways and Cellular Effects
Proteasome inhibition profoundly impacts numerous cellular signaling pathways, leading to cell cycle arrest, apoptosis, and the induction of stress responses.
This compound: By selectively inhibiting the proteasome, this compound induces apoptosis and changes in cell morphology.[1] Its high specificity makes it a precise tool for dissecting the roles of the proteasome in various cellular processes.
MG132: The cellular effects of MG132 are more complex due to its off-target activities. It is a well-documented inducer of apoptosis and can arrest the cell cycle.[11][12] MG132 has been shown to affect multiple signaling pathways, including:
-
NF-κB Pathway: MG132 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[5][7][8]
-
JNK Pathway: It activates the c-Jun N-terminal kinase (JNK) pathway, which can contribute to apoptosis.[3][4][5][7]
-
ERK Signaling: MG132 can perturb the ERK signaling cascade by affecting the phosphorylation status of kinases within the pathway.[1]
-
Apoptosis Pathways: MG132 induces apoptosis through various mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[13][14] It can also induce apoptosis via oxidative stress.[3]
Caption: Signaling pathways affected by MG132.
Experimental Protocols
Proteasome Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring the chymotrypsin-like activity of the proteasome in cell lysates, which can be adapted to compare the inhibitory effects of this compound and MG132.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors other than proteasome inhibitors)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM DTT, 0.05% SDS)[15]
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
This compound and MG132 stock solutions (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required for the experiment.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black microplate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add varying concentrations of this compound, MG132, or DMSO (vehicle control) to the wells.
-
Include a no-lysate control (assay buffer only) to determine background fluorescence.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitors to interact with the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50-100 µM) to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value for each compound.
-
Caption: Experimental workflow for proteasome activity assay.
Conclusion
The choice between this compound and MG132 depends heavily on the specific research question. For studies requiring highly specific and sustained inhibition of the proteasome, particularly the immunoproteasome, this compound is the superior choice due to its irreversible nature and high selectivity. For experiments where reversible inhibition is desired or when studying pathways known to be modulated by MG132 (such as NF-κB), MG132 can be a valuable tool. However, researchers using MG132 must be mindful of its off-target effects on other proteases and design appropriate controls to ensure the observed effects are indeed due to proteasome inhibition. This guide provides the foundational information to assist in selecting the most appropriate proteasome inhibitor for your research needs.
References
- 1. Systemic perturbation of the ERK signaling pathway by the proteasome inhibitor, MG132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifesensors.com [lifesensors.com]
- 8. MG-132 | Cell Signaling Technology [cellsignal.com]
- 9. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Proteasome inhibitor MG132 modulates signal transduction pathways in ELT3 uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases [mdpi.com]
Dihydroeponemycin: A Comparative Analysis of Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of Dihydroeponemycin, a potent and selective proteasome inhibitor, with other classes of proteases. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their specific applications.
This compound belongs to the class of α',β'-epoxyketone proteasome inhibitors. Its mechanism of action involves the irreversible covalent modification of the N-terminal threonine residue of the proteasome's catalytic β-subunits. This interaction is highly specific and is primarily responsible for its potent inhibitory effect on the chymotrypsin-like activity of the 20S proteasome.
High Selectivity of the Epoxyketone Pharmacophore
The α',β'-epoxyketone warhead is a key determinant of the high selectivity of this compound for the proteasome. A seminal study on the closely related compound, epoxomicin, which shares the same reactive moiety, demonstrated a lack of inhibition against a panel of common proteases. This high degree of selectivity is a critical attribute, minimizing off-target effects and enhancing its utility as a specific molecular probe and potential therapeutic agent.
Comparative Inhibitory Profile
Experimental evidence strongly indicates that this compound and other epoxyketone-based inhibitors are highly selective for the proteasome. The following table summarizes the cross-reactivity data for epoxomicin, which serves as a strong surrogate for this compound due to their identical inhibitory mechanism.
| Protease Target | Class | This compound/Epoxomicin Inhibition (IC50) | Alternative Protease Inhibitors |
| 20S Proteasome (Chymotrypsin-like activity) | Threonine Protease | Potent Inhibition (nM range) | Bortezomib, Carfilzomib, MG132 |
| Trypsin | Serine Protease | No inhibition up to 50 µM[1] | AEBSF, Aprotinin, Leupeptin |
| Chymotrypsin | Serine Protease | No inhibition up to 50 µM[1] | TPCK, Chymostatin |
| Papain | Cysteine Protease | No inhibition up to 50 µM[1] | E-64, Leupeptin |
| Calpain | Cysteine Protease | No inhibition up to 50 µM[1] | Calpeptin, ALLN |
| Cathepsin B | Cysteine Protease | No inhibition up to 50 µM[1] | CA-074 |
Experimental Protocols
The following methodologies are based on the protocols used to assess the cross-reactivity of epoxomicin, which are directly applicable for evaluating this compound.
Protease Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of non-proteasomal proteases.
Materials:
-
Purified proteases (Trypsin, Chymotrypsin, Papain, Calpain, Cathepsin B)
-
This compound
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffers specific for each protease
-
Microplate reader capable of fluorescence detection
General Protocol:
-
Enzyme Preparation: Reconstitute and dilute each purified protease to its optimal working concentration in its respective assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations.
-
Assay Reaction:
-
In a 96-well microplate, add the specific assay buffer for the protease being tested.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Add the purified protease to each well and incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the specific fluorogenic peptide substrate.
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Specific Assay Conditions from Literature for Epoxomicin (Adaptable for this compound): [1]
-
Calpain Inhibition Assay:
-
Enzyme: 1 unit/ml
-
Substrate: Suc-LLVY-AMC (10 µM)
-
Assay Buffer: 20 mM Tris, pH 8.0, 1 mM CaCl₂, 2 mM DTT
-
-
Cathepsin B Inhibition Assay:
-
Enzyme: 0.005 unit/ml
-
Substrate: Cathepsin substrate III (40 µM)
-
Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, pH 5.5
-
Visualizing the Inhibition Pathway
The following diagram illustrates the mechanism of action of this compound, highlighting its specific interaction with the proteasome.
References
Comparative Analysis of Novel Dihydroeponemycin Analogs: Potency and Cellular Activity
A detailed guide for researchers and drug development professionals on the synthesis and biological activity of novel Dihydroeponemycin (DHE) analogs as potent proteasome inhibitors.
This compound, a natural epoxyketone, and its synthetic analogs have garnered significant interest in the field of oncology for their potent and irreversible inhibition of the 20S proteasome, a key regulator of cellular protein homeostasis. Disruption of proteasome function leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it a validated therapeutic target in cancer. This guide provides a comparative analysis of novel DHE analogs, summarizing their biological activity with supporting experimental data and detailed methodologies.
Performance Comparison: Proteasome Inhibition and Cytotoxicity
The inhibitory activity of this compound and its analogs is primarily assessed by their ability to block the chymotrypsin-like (ChTL) activity of the 20S proteasome, which is crucial for the degradation of most cellular proteins. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different analogs. Furthermore, the anti-proliferative effects of these compounds are evaluated in cancer cell lines, with the 50% growth inhibition (GI50) value indicating their cytotoxic potential.
| Compound/Fraction | Target | IC50 (ng/mL) | Cell Line(s) | Reference |
| This compound (DHE) | Proteasome ChTL Activity | - | - | [1][2] |
| BRA-346 Enriched Fraction | Proteasome ChTL Activity | 45 | - | [1][2] |
Table 1: Comparative in vitro inhibitory activity of this compound (DHE) and a DHE analog-enriched fraction against the chymotrypsin-like (ChTL) activity of the proteasome. The BRA-346 fraction contains a cocktail of DHE and its structurally related analogs.[1][2]
| Compound/Fraction | Cell Line | GI50 (ng/mL) | Reference |
| This compound (DHE) | HOG (Glioma) | 1.6 | [1] |
| This compound (DHE) | T98G (Glioma) | 1.7 | [1] |
| BRA-346 Enriched Fraction | HOG (Glioma) | 17.6 | [1] |
| BRA-346 Enriched Fraction | T98G (Glioma) | 28.2 | [1] |
Table 2: Comparative cytotoxic activity of this compound (DHE) and a DHE analog-enriched fraction against human glioma cell lines. The GI50 values highlight the potent anti-proliferative effects of these compounds.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Proteasome Activity Assay (Chymotrypsin-Like)
This assay quantifies the chymotrypsin-like (ChTL) activity of the 20S proteasome in the presence of inhibitors.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.
-
Substrate Stock Solution: N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin (Suc-LLVY-AMC) dissolved in DMSO.
-
Inhibitor Stock Solutions: this compound and its analogs dissolved in DMSO.
-
20S Human Proteasome: Purified and diluted in assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well black microplate.
-
To each well, add the 20S proteasome and the test compound at various concentrations.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the vehicle control (DMSO).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or SRB Assay)
This assay measures the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines (e.g., HOG, T98G) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, perform either an MTT or SRB assay to determine cell viability.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
SRB Assay: Fix the cells with trichloroacetic acid, wash, and stain with sulforhodamine B (SRB) dye. After washing away the unbound dye, solubilize the protein-bound dye and measure the absorbance at 510 nm.
-
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
The percent growth inhibition is calculated relative to the vehicle-treated control cells.
-
GI50 values are determined by plotting the percent growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathways
This compound and its analogs are irreversible inhibitors that covalently bind to the N-terminal threonine residue of the catalytic β-subunits of the 20S proteasome.[3] This inhibition blocks the degradation of ubiquitinated proteins, leading to their accumulation and inducing cellular stress. The downstream consequences of proteasome inhibition are multifaceted and culminate in apoptosis and cell cycle arrest.
Figure 1: Mechanism of this compound Action.
Experimental Workflow: From Synthesis to Activity
The development of novel this compound analogs involves a systematic workflow that begins with chemical synthesis and culminates in the evaluation of their biological activity. A key strategy in analog development is the creation of chimeric molecules that combine structural features from different potent proteasome inhibitors, such as epoxomicin and this compound, to explore structure-activity relationships.[4]
Figure 2: Analog Synthesis and Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome inhibition by the natural products epoxomicin and this compound: insights into specificity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Dihydroeponemycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Dihydroeponemycin, a natural product-derived proteasome inhibitor. Its performance is evaluated in the context of established proteasome inhibitors, Bortezomib and Carfilzomib, with a focus on the underlying mechanism of action and supporting experimental data.
Introduction to this compound and Proteasome Inhibition in Inflammation
This compound is a potent, irreversible proteasome inhibitor belonging to the α',β'-epoxyketone class of natural products. The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a vast array of regulatory proteins. Inhibition of this system has emerged as a key therapeutic strategy in oncology and is increasingly recognized for its potent anti-inflammatory effects.
The primary mechanism by which proteasome inhibitors exert their anti-inflammatory action is through the stabilization of the inhibitor of kappa B (IκBα). This prevents the activation and nuclear translocation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. By blocking the NF-κB signaling cascade, proteasome inhibitors can effectively suppress the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
This guide will delve into the specifics of this compound's mechanism and compare its activity with the clinically approved proteasome inhibitors Bortezomib and Carfilzomib.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB pathway is a central signaling route in the inflammatory response. In an unstimulated state, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination of IκBα. This tags IκBα for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound, as a proteasome inhibitor, directly blocks the catalytic activity of the proteasome. This prevents the degradation of ubiquitinated IκBα, thereby maintaining the inactive NF-κB/IκBα complex in the cytoplasm and effectively shutting down the inflammatory cascade.
Figure 1. NF-κB signaling pathway and the inhibitory action of this compound.
Comparative Analysis of Proteasome Inhibitors
While this compound, Bortezomib, and Carfilzomib all target the proteasome, they belong to different chemical classes and exhibit distinct biochemical properties. This table summarizes key quantitative data to facilitate a comparison of their potency. It is important to note that the experimental conditions (e.g., cell lines, exposure times) vary between studies, which should be considered when interpreting the data.
| Parameter | This compound | Bortezomib | Carfilzomib |
| Class/Type | α',β'-Epoxyketone | Boronic Acid Dipeptide | Tetrapeptide Epoxyketone |
| Mechanism | Irreversible | Reversible | Irreversible |
| IC₅₀ (Proteasome Chymotrypsin-Like Activity) | ~45 ng/mL¹ | Data not directly available in these searches | ~21.8 ± 7.4 nM³ |
| IC₅₀ (Cytokine Inhibition) | Data not available | TNF-α: 12 nM (Healthy T-cells)², 46 nM (RA patient T-cells)² | Data not directly available in these searches |
| IC₅₀ (NF-κB Inhibition) | Data not available | ~7.2 nM (TNF-α induced)⁴ | Data not available |
| IC₅₀ (Cell Viability/Growth) | Glioma cells: 1.6-1.7 ng/mL (GI₅₀)¹ | MM cells: 22-32 nM⁵HNSCC cells: 11-34 nM⁶ | MM cells: <5 nM⁷Breast cancer cells: 6.3-76.5 nM⁸ |
¹Data from a this compound-containing fraction. ²Inhibition of TNF-α production in activated T-cells.[1] ³In multiple myeloma cell lines.[2] ⁴Inhibition of TNF-α-induced NF-κB activation.[3] ⁵In mouse myeloma cell lines.[4] ⁶In head and neck squamous cell carcinoma lines.[5] ⁷In multiple myeloma cell lines.[6] ⁸In various breast cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-inflammatory compounds. Below are summarized protocols for key experiments.
Proteasome Activity Assay (Fluorogenic Substrate-based)
This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates.
-
Cell Lysis:
-
Wash cultured cells (e.g., macrophages, cancer cell lines) twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40). Do not use protease inhibitors in the lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a 96-well black plate, add 20-50 µg of protein lysate to each well.
-
Add the test compound (this compound or alternatives) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MG-132).
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Calculate the percentage of proteasome inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
NF-κB Activation Assay (p65 Nuclear Translocation by Immunofluorescence)
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, RAW 264.7 macrophages) onto glass coverslips or in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 30-60 minutes to induce NF-κB translocation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBST and mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A nuclear-to-cytoplasmic intensity ratio can be calculated for each cell.
-
Determine the percentage of cells showing nuclear translocation or the average intensity ratio across different treatment conditions.
-
Cytokine Measurement (TNF-α ELISA)
This protocol describes a sandwich ELISA for quantifying the amount of a specific cytokine (e.g., TNF-α) secreted into the cell culture medium.
-
Sample Collection:
-
Culture cells (e.g., primary macrophages or a cell line like RAW 264.7) and pre-treat with test compounds as described in 4.2.1.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for 4-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris. The supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards (recombinant TNF-α) of known concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Experimental and Logical Workflow
The validation of a novel anti-inflammatory compound typically follows a structured workflow, progressing from broad activity screening to more specific mechanistic studies.
Figure 2. Experimental workflow for validating a novel anti-inflammatory compound.
Conclusion
The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to quantitatively assess the anti-inflammatory properties of this compound and other novel compounds. Future studies should focus on direct comparisons of cytokine inhibition and NF-κB modulation in relevant immune cell models to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Confirming Dihydroeponemycin-Induced Apoptosis with Annexin V
This guide provides a comprehensive comparison and detailed protocols for utilizing the Annexin V assay to confirm and quantify apoptosis induced by Dihydroeponemycin, a potent proteasome inhibitor. It is intended for researchers, scientists, and professionals in drug development who are investigating the apoptotic effects of novel therapeutic compounds.
Comparison of Apoptotic Induction by Proteasome Inhibitors
This compound, an epoxyketone, irreversibly inhibits the chymotrypsin-like (β5) subunit of the 20S proteasome.[1] This inhibition leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress within the endoplasmic reticulum (ER), which ultimately triggers apoptosis.[2] The efficacy of this compound can be compared to other well-established proteasome inhibitors, such as Bortezomib, by quantifying the percentage of apoptotic cells following treatment. The Annexin V assay is a standard method for this purpose.
Below is a table summarizing representative data on apoptosis induction by different proteasome inhibitors in a cancer cell line, as measured by Annexin V staining followed by flow cytometry.
| Compound | Concentration | Treatment Time (hours) | Cell Line | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control (DMSO) | 0.1% | 24 | Multiple Myeloma | ~3-5% | ~1-2% | ~4-7% |
| This compound | 50 nM | 24 | Multiple Myeloma | ~25-35% | ~10-15% | ~35-50% |
| Bortezomib | 10 nM | 24 | Multiple Myeloma | ~30-40% | ~15-20% | ~45-60% |
| Carfilzomib | 20 nM | 24 | Multiple Myeloma | ~35-45% | ~15-20% | ~50-65% |
Note: The values presented are representative and can vary significantly based on the specific cell line, experimental conditions, and compound purity.
Principle of the Annexin V Apoptosis Assay
The Annexin V assay is a widely used method for detecting early-stage apoptosis. Its principle lies in the translocation of phosphatidylserine (PS), a phospholipid, from the inner leaflet to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[3][4] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to label apoptotic cells.[3]
To distinguish between different stages of cell death, a viability dye such as Propidium Iodide (PI) is used concurrently.[3][5]
-
Viable Cells: Annexin V-negative and PI-negative.[5]
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.[5][6]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[5]
Experimental Workflow: Annexin V Staining
The following diagram illustrates the typical workflow for assessing this compound-induced apoptosis using Annexin V staining and flow cytometry.
References
- 1. Theoretical study of the inhibition mechanism of human 20S proteasome by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroeponemycin's Precision Targeting: A Comparative Analysis of Proteasome Subunit Inhibition
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of dihydroeponemycin's differential effects on proteasome subunits against other prominent proteasome inhibitors. Experimental data is presented to objectively evaluate its performance and guide future research and development.
This compound, a potent epoxyketone proteasome inhibitor, demonstrates a distinct profile of subunit selectivity, offering a valuable tool for dissecting the roles of specific proteasome activities in cellular processes. This guide delves into the quantitative differences in its inhibitory action and provides detailed methodologies for the key experiments cited.
Comparative Analysis of Inhibitory Activity
This compound exhibits a marked preference for certain catalytic subunits of the proteasome, leading to differential inhibition of its three main peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and post-glutamyl peptide hydrolyzing (PGPH) or caspase-like (C-L). This selectivity is particularly evident when comparing its activity on the constitutive proteasome and the immunoproteasome.
Differential Inhibition of Proteasome Activities by this compound
This compound irreversibly inhibits the proteasome with varying efficiency across its catalytic activities. The rate of association (k_association), a measure of inhibitory potency, highlights a strong preference for the chymotrypsin-like and PGPH activities over the trypsin-like activity.
| Proteasome Activity | Rate of Association (k_assoc) [M⁻¹s⁻¹] |
| Chymotrypsin-like | 180,000 |
| Trypsin-like | <1,000 |
| PGPH (Caspase-like) | 17,000 |
Data sourced from a study on the enzymatic kinetics of this compound.
Subunit Selectivity: Constitutive vs. Immunoproteasome
This compound preferentially targets the β5 subunit of the constitutive proteasome and the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome.[1][2] This contrasts with other inhibitors like bortezomib and carfilzomib, which also exhibit distinct selectivity profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various proteasome inhibitors against the catalytic subunits of the constitutive and immunoproteasomes.
| Inhibitor | Constitutive Proteasome IC50 (nM) | Immunoproteasome IC50 (nM) |
| β5c (CT-L) | β2c (T-L) | |
| This compound | Data not available | Data not available |
| Bortezomib | 6 | 2500 |
| Carfilzomib | 5 | >10000 |
| Epoxomicin | 19 | 1400 |
| ONX 0914 (PR-957) | 1800 | >10000 |
IC50 values are compiled from multiple studies and represent approximate comparative potencies.
Mechanism of Action: Covalent Inhibition
This compound's inhibitory action stems from its α,β-epoxyketone warhead, which forms an irreversible covalent bond with the N-terminal threonine residue of the target catalytic β-subunit. This process involves a nucleophilic attack from the threonine's hydroxyl group on the epoxide, followed by a second nucleophilic attack from the threonine's amino group on the ketone. This sequence of reactions results in the formation of a stable 1,4-oxazepane ring structure, effectively and irreversibly inactivating the enzyme.
Experimental Protocols
The following are generalized protocols for assessing the differential inhibition of proteasome activities.
Protocol 1: In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like, trypsin-like, and PGPH (caspase-like) activities of purified 20S proteasome or cell lysates.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Trypsin-like: Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-amino-4-methylcoumarin)
-
PGPH (Caspase-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-amino-4-methylcoumarin)
-
-
This compound and other proteasome inhibitors
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution. For control wells, add 2 µL of DMSO.
-
Add 88 µL of Assay Buffer containing the appropriate fluorogenic substrate (final concentration typically 20-100 µM) to each well.
-
Initiate the reaction by adding 10 µL of purified proteasome (e.g., 0.5 µg/mL) or cell lysate (e.g., 20 µg total protein) to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity every 5 minutes for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate IC50 values by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Proteasome Activity Assay
This protocol measures proteasome activity in intact cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound and other proteasome inhibitors
-
Cell-permeable fluorogenic substrate (e.g., a luminogenic substrate like those in commercial kits)
-
Lysis buffer (if using an endpoint assay)
-
96-well white or black microplates (depending on detection method)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-4 hours). Include DMSO-treated cells as a control.
-
Add the cell-permeable fluorogenic or luminogenic substrate to the cells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for substrate cleavage.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Calculate the percent inhibition and determine IC50 values as described in Protocol 1.
Conclusion
This compound's distinct pattern of proteasome subunit inhibition, particularly its potent and rapid inactivation of the chymotrypsin-like and PGPH activities and its preference for immunoproteasome subunits LMP2 and LMP7, sets it apart from other well-characterized proteasome inhibitors. This selective targeting makes it an invaluable research tool for elucidating the specific functions of different proteasome catalytic activities in health and disease. The provided experimental protocols offer a framework for further investigation and comparison of this compound and other proteasome inhibitors, aiding in the development of next-generation therapeutics with improved efficacy and reduced off-target effects.
References
Safety Operating Guide
Safe Disposal of Dihydroeponemycin: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Dihydroeponemycin now have a comprehensive guide for its safe disposal. This document outlines essential procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This compound, an epoxyketone and proteasome inhibitor, should be managed as a cytotoxic and hazardous chemical waste.
The following step-by-step instructions provide a framework for the proper disposal of this compound, from initial handling to final waste pickup. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves. |
| Gown | Disposable, fluid-resistant gown with long sleeves and cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][2] |
| Respiratory | A fit-tested N95 respirator or higher, particularly if there is a risk of aerosol generation.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, packaging, and labeling of this compound waste.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a leak-proof, puncture-resistant primary container with a secure lid.[1]
-
For liquid waste, place the primary container within a larger, shatter-proof secondary container to prevent spills.
-
Solid waste, such as contaminated gloves, gowns, and labware, should be placed in a designated, lined container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[3]
-
Follow all institutional and local regulations for scheduling and documentation of hazardous waste disposal.
-
Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Alert Personnel and Secure the Area:
-
Immediately notify others in the vicinity of the spill.
-
Restrict access to the contaminated area.
-
-
Don Appropriate PPE:
-
Put on the full personal protective equipment as specified in the table above.
-
-
Contain the Spill:
-
Clean the Area:
-
Using forceps or other tools, collect all contaminated absorbent materials and any broken glass.
-
Place all contaminated materials into the designated this compound waste container.
-
Clean the spill area three times with a detergent solution, followed by a rinse with water.[7]
-
-
Decontaminate and Dispose of PPE:
-
Carefully remove and dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
Waste Log
Maintaining a detailed log of all this compound waste is essential for regulatory compliance and safety.
| Date | Amount of Waste | Waste Type (Solid/Liquid) | Researcher Name | Pickup Request Date |
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key processes.
Caption: this compound Disposal Workflow
Caption: Spill Cleanup Procedure
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. nems.nih.gov [nems.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 7. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Personal protective equipment for handling Dihydroeponemycin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Dihydroeponemycin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information from structurally related epoxyketone proteasome inhibitors, such as Epoxomicin and Carfilzomib, as well as general best practices for handling potent, cytotoxic compounds. This compound is classified as an irritant and is harmful if swallowed.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound, based on the safety data for analogous compounds.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended. | To prevent skin contact with the compound, which is classified as an irritant.[1] The SDS for related compounds specifies the use of protective gloves.[2][3] |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | To protect eyes from accidental splashes of solutions containing this compound. Standard laboratory practice and SDS for similar compounds mandate eye protection.[2][3] |
| Laboratory Coat | A disposable, back-closing gown made of a low-permeability fabric. | To protect skin and clothing from contamination. For potent compounds, a disposable gown is preferred to prevent cross-contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if aerosols may be generated. | To prevent inhalation of the compound, particularly if working with the solid form or creating aerosols. The SDS for Carfilzomib, a potent proteasome inhibitor, recommends use in a well-ventilated area or with respiratory protection.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound, both in solid and solution form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Decontamination: Surfaces and equipment should be decontaminated after use. A suitable decontamination solution (e.g., a high pH solution or a chemical deactivating agent) should be readily available.
2. Weighing and Reconstitution:
-
Solid Form: When weighing the solid compound, use a containment balance or a balance within a chemical fume hood to prevent the dispersal of powder.
-
Solution Preparation: To prepare a stock solution, add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
3. Experimental Use:
-
Aliquotting: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles and reduce the risk of contamination.
-
Cell Culture: When adding this compound to cell cultures, use appropriate aseptic techniques within a biological safety cabinet.
4. Spill Management:
-
Spill Kit: A spill kit containing absorbent material, decontamination solution, appropriate PPE, and waste disposal bags should be readily accessible in the laboratory.
-
Procedure: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with absorbent material. Apply a decontamination solution and allow sufficient contact time before cleaning the area. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and plasticware. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[6]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
